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  • Product: Tetracyclic quinolone No. 5290
  • CAS: 132305-67-0

Core Science & Biosynthesis

Foundational

The Mechanism of Action of Tetracyclic Quinolone No. 5290: Overcoming Efflux-Mediated Resistance in Bacterial Cells

Prepared by: Senior Application Scientist Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The rapid emergence of antimicrobial resist...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The rapid emergence of antimicrobial resistance (AMR) has severely compromised the clinical utility of traditional fluoroquinolones (FQs) such as ciprofloxacin and norfloxacin[1]. Resistance is predominantly driven by target-site mutations in the Quinolone Resistance-Determining Regions (QRDRs) of DNA gyrase and topoisomerase IV, coupled with the overexpression of active efflux pumps[2].

Tetracyclic quinolone No. 5290 represents a significant structural evolution in antimicrobial design. By incorporating a unique thiazolopyrazine-based tetracyclic scaffold, No. 5290 alters the standard pharmacodynamic profile of quinolones[3]. This whitepaper dissects the dual-action mechanism of No. 5290: its potent inhibition of bacterial topoisomerases and its critical ability to evade energy-dependent efflux mechanisms, thereby maintaining profound bactericidal activity against both susceptible and moderately resistant strains of Staphylococcus aureus[4].

Structural Biology & Pharmacodynamics

The core structure of No. 5290 is defined by a tetracyclic pyridone carboxylic acid framework[5]. Traditional FQs rely on a bicyclic core, which is easily recognized by the binding pockets of Major Facilitator Superfamily (MFS) efflux pumps, such as NorA in S. aureus.

The structural rigidity and altered stereochemistry provided by the tetracyclic core—specifically modifications at the 10-position (e.g., replacement of oxygen with imino groups or sulfur)—serve a dual purpose[5]:

  • Enhanced Target Affinity: The rigid planar structure intercalates more efficiently into the DNA-enzyme cleavage complex.

  • Efflux Evasion: The bulky, rigid tetracyclic structure creates steric hindrance, preventing the molecule from acting as a favorable substrate for bacterial efflux pumps[4].

Core Mechanism of Action: Topoisomerase Poisoning

Like classical quinolones, No. 5290 exerts its primary bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase (essential for relieving topological strain ahead of the replication fork) and Topoisomerase IV (essential for decatenating daughter chromosomes)[1].

No. 5290 does not merely inhibit these enzymes; it acts as a topoisomerase poison. The compound binds non-covalently to the enzyme-DNA interface, stabilizing the transient double-strand break intermediate known as the ternary cleavage complex [6]. When the bacterial replication machinery collides with this stabilized complex, it results in permanent double-strand DNA breaks. This catastrophic genomic damage triggers the SOS response, leading to the generation of highly toxic reactive oxygen species (ROS) and rapid cell death[2].

MoA A Tetracyclic Quinolone No. 5290 B Cellular Entry via Porins/Lipid Bilayer A->B C Evasion of NorA Efflux Pumps B->C Structural Rigidity D Binding to DNA Gyrase / Topo IV B->D C->D E Stabilization of Ternary Cleavage Complex D->E F Replication Fork Arrest E->F G Double-Strand DNA Breaks F->G H Bactericidal Cell Death G->H

Diagram 1: Intracellular signaling and lethal mechanism of action of No. 5290.

Overcoming Resistance: The Efflux Evasion Paradigm

The defining characteristic of No. 5290 is its efficacy against strains that have developed moderate resistance to older FQs. In clinical isolates of S. aureus from 1988-1989, No. 5290 demonstrated a Minimum Inhibitory Concentration (MIC) of 0.05 µg/mL against both quinolone-susceptible and norfloxacin/ciprofloxacin-moderately resistant strains[4],[7].

The Causality of Efficacy: Resistance to norfloxacin and ciprofloxacin is frequently mediated by the upregulation of energy-dependent efflux pumps. No. 5290 overcomes this by achieving a massive intracellular accumulation (2.47 µg/mg dry cell)[4]. Because the bacterial efflux machinery cannot effectively bind and extrude the tetracyclic structure, intracellular concentrations remain lethal even in strains that actively pump out classical FQs[4].

Quantitative Data Summary

Table 1: Comparative Antibacterial Activity and Cellular Uptake of No. 5290 in S. aureus[4].

Bacterial Strain ProfileNorfloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)No. 5290 MIC (µg/mL)No. 5290 Intracellular Uptake (µg/mg dry cell)
Quinolone-Susceptible ≤ 6.25≤ 1.560.05 2.47
Moderately Resistant 25 - 503.13 - 12.50.05 ~2.47 (Comparable)

Experimental Methodologies: Self-Validating Systems

To prove that No. 5290 evades efflux rather than simply diffusing faster, researchers employ a self-validating experimental design using Carbonyl cyanide m-chlorophenylhydrazone (CCCP) .

Expert Insight: CCCP is a protonophore. It uncouples oxidative phosphorylation, effectively collapsing the proton motive force (PMF) across the bacterial membrane[4]. Since MFS efflux pumps (like NorA) require the PMF to function, adding CCCP disables them. If a drug is actively effluxed, adding CCCP will cause a massive spike in its intracellular accumulation. If the drug evades efflux, adding CCCP will have little to no effect.

Protocol 1: Intracellular Accumulation & CCCP Efflux Assay
  • Culture Preparation: Grow S. aureus isolates (both susceptible and resistant strains) in Mueller-Hinton broth to mid-logarithmic phase (OD600 ≈ 0.5) to ensure active metabolism and pump expression.

  • Cell Harvesting & Washing: Centrifuge at 4,000 × g for 10 minutes. Wash the pellet twice with 50 mM sodium phosphate buffer (pH 7.0) to remove extracellular media components that might bind the drug.

  • Drug Exposure: Resuspend cells to a final concentration of 10 mg (dry weight)/mL. Add No. 5290 at a fixed concentration (e.g., 10 µg/mL).

  • CCCP Treatment (The Validation Step): Split the sample into two cohorts. To Cohort B, add 100 µM CCCP. Incubate both cohorts at 37°C for 15 minutes.

  • Termination & Lysis: Rapidly centrifuge the samples through a silicone oil layer to separate cells from the extracellular fluid instantly. Lyse the bacterial pellet using 0.1 M glycine-HCl (pH 3.0).

  • Quantification: Measure the concentration of No. 5290 in the lysate using high-performance liquid chromatography (HPLC) or fluorometric assays.

  • Data Interpretation: The uptake of No. 5290 is only slightly influenced by CCCP treatment[4]. This self-validating result definitively proves that the potent activity of No. 5290 is due to an inherently ineffective efflux of the compound by the bacteria[4].

Workflow Step1 1. Culture S. aureus (Mid-Log Phase) Step2 2. Add No. 5290 (10 µg/mL) Step1->Step2 Step3 3. Split Cohorts: Control vs. +CCCP Step2->Step3 Step4 4. Rapid Centrifugation & Acid Lysis Step3->Step4 Step5 5. HPLC/Fluorometric Quantification Step4->Step5

Diagram 2: Experimental workflow for validating efflux evasion using CCCP uncoupling.

Protocol 2: In Vitro DNA Cleavage Assay

To confirm target engagement, a DNA cleavage assay is utilized:

  • Incubate negatively supercoiled plasmid DNA (e.g., pBR322) with purified E. coli DNA gyrase or S. aureus Topo IV in the presence of varying concentrations of No. 5290.

  • Arrest the reaction by adding sodium dodecyl sulfate (SDS) and proteinase K. SDS denatures the topoisomerase, trapping it covalently to the cleaved DNA, while proteinase K digests the enzyme.

  • Resolve the DNA topologies (supercoiled, relaxed, and linear) via agarose gel electrophoresis containing ethidium bromide.

  • Result: No. 5290 will show a dose-dependent increase in the linear DNA band, confirming its mechanism as a topoisomerase poison[1],[6].

Conclusion

Tetracyclic quinolone No. 5290 exemplifies the power of structural biology in overcoming antimicrobial resistance. By integrating a rigid tetracyclic scaffold, No. 5290 successfully evades the bacterial efflux pumps that render older fluoroquinolones ineffective[4]. As demonstrated by rigorous, self-validating CCCP uncoupling assays, its high intracellular accumulation guarantees the saturation of its primary targets—DNA gyrase and Topoisomerase IV—ensuring rapid bactericidal action even in moderately resistant S. aureus phenotypes[4],[1].

References

  • Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus - PubMed -[Link]

  • Mechanism of Quinolone Action and Resistance - PMC -[Link]

  • Quinolone Antibiotics: Resistance and Therapy - Dove Medical Press -[Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC -[Link]

  • A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds - JSciMed Central -[Link]

  • Synthesis and antibacterial activity of a new series of tetracyclic pyridone carboxylic acids - PubMed -[Link]

Sources

Exploratory

Comprehensive Technical Guide on Tetracyclic Quinolone No. 5290: Structural Biology, Physicochemical Properties, and Mechanistic Efficacy

Executive Summary The development of antimicrobial resistance, particularly through active efflux mechanisms in Gram-positive pathogens, remains a critical bottleneck in drug development. Tetracyclic Quinolone No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antimicrobial resistance, particularly through active efflux mechanisms in Gram-positive pathogens, remains a critical bottleneck in drug development. Tetracyclic Quinolone No. 5290 represents a significant structural evolution in the fluoroquinolone class. By incorporating a fused thiazolo-ring system into the traditional quinolone scaffold, this compound achieves a rigid, bulky tetracyclic architecture. This technical whitepaper provides an in-depth analysis of the chemical structure, molecular weight, and mechanistic pharmacology of Quinolone 5290, detailing how its unique physicochemical profile allows it to evade the NorA efflux pump in Staphylococcus aureus[1].

Designed for researchers and drug development professionals, this guide synthesizes quantitative data with self-validating experimental protocols to establish a robust framework for evaluating tetracyclic quinolones.

Chemical Structure & Physicochemical Profiling

The efficacy of Quinolone 5290 is deeply rooted in its structural chemistry. Standard fluoroquinolones (e.g., ciprofloxacin, norfloxacin) rely on a bicyclic core, which is easily recognized and extruded by bacterial efflux pumps. Quinolone 5290 modifies this paradigm by introducing a highly functionalized tetracyclic framework[2].

Structural Causality

The core structure features a 4-methylpiperazin-1-yl group and a critical fluorine atom, characteristic of potent DNA gyrase inhibitors. However, the addition of a fused 12-thia-3,14-diaza ring system creates significant steric hindrance[3]. This spatial bulkiness fundamentally alters the molecule's three-dimensional geometry, preventing the binding pocket of the S. aureus NorA efflux pump from effectively recognizing and translocating the drug[1].

Quantitative Data: Physicochemical Properties

The following table summarizes the core chemical properties of Quinolone 5290, providing the foundational metrics required for mass spectrometry and formulation assays.

PropertyValueReference
Compound Name Tetracyclic Quinolone No. 5290[1]
IUPAC Nomenclature 6-fluoro-3-methyl-5-(4-methylpiperazin-1-yl)-9-oxo-12-thia-3,14-diazatetracyclo[6.5.2.0⁴,¹⁵.0¹¹,¹⁴]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid[3]
Molecular Formula C₁₉H₁₉FN₄O₃S[3]
Molecular Weight ~402.45 g/mol [3]
Monoisotopic Mass 402.11618 Da[3]

Mechanistic Pharmacology: Evading Efflux Pumps

The primary mechanism of action for Quinolone 5290 remains the inhibition of bacterial DNA gyrase and Topoisomerase IV, leading to lethal DNA cleavage[2]. However, its defining pharmacological trait is its ability to maintain high intracellular concentrations even in resistant strains.

In quinolone-susceptible S. aureus, the intracellular uptake of No. 5290 is exceptionally high (2.47 µg/mg dry cell)[1]. Crucially, in norfloxacin- and ciprofloxacin-resistant strains, this uptake remains completely comparable[1]. To prove that this is due to efflux evasion rather than enhanced passive diffusion, researchers utilize Carbonyl cyanide m-chlorophenylhydrazone (CCCP) . CCCP is a protonophore that collapses the bacterial proton motive force, thereby neutralizing active efflux pumps.

Because the accumulation of No. 5290 is only slightly influenced by the addition of CCCP, we can definitively conclude that the drug is not a substrate for active efflux[1]. It effectively bypasses the resistance mechanism entirely.

Mechanism Q5290 Tetracyclic Quinolone 5290 (C19H19FN4O3S) NorA NorA Efflux Pump (S. aureus) Q5290->NorA Evades recognition (Steric hindrance) Gyrase DNA Gyrase / Topo IV Inhibition Q5290->Gyrase High intracellular accumulation CellDeath Bacterial Cell Death Gyrase->CellDeath DNA cleavage

Mechanism of Quinolone 5290 evading NorA efflux to induce bacterial cell death.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. As an application scientist, I emphasize the causality behind each methodological choice to ensure robust data generation.

Protocol A: Broth Microdilution for MIC Determination

Objective: Quantify the antibacterial efficacy of No. 5290 across susceptible and resistant strains.

  • Inoculum Preparation: Culture S. aureus (both quinolone-susceptible and norfloxacin-resistant clinical isolates) in Mueller-Hinton broth to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Serial Dilution: Prepare a 96-well plate with 2-fold serial dilutions of Quinolone 5290 (ranging from 10 µg/mL to 0.01 µg/mL).

  • Incubation: Inoculate wells and incubate at 37°C for 18–24 hours.

  • Endpoint Determination: Record the lowest concentration preventing visible growth.

  • Self-Validation Checkpoint: Testing susceptible and resistant strains in parallel acts as an internal control. If the MIC remains identical across both panels (0.05 µg/mL), it validates that the compound's efficacy is independent of standard fluoroquinolone resistance pathways[1].

Protocol B: Intracellular Accumulation (Uptake) Assay

Objective: Prove efflux evasion via fluorometric quantitation.

  • Bacterial Culture: Grow S. aureus to the mid-logarithmic phase (OD₆₀₀ ≈ 0.6) to ensure active metabolism and active efflux pump expression.

  • Compound Exposure & Efflux Inhibition: Divide the culture into two parallel arms. Treat Arm A with 10 µg/mL Quinolone 5290. Treat Arm B with 10 µg/mL Quinolone 5290 + 100 µM CCCP (efflux inhibitor). Incubate for 15 minutes.

  • Quenching & Washing: Centrifuge rapidly and wash the pellet three times with ice-cold PBS . Causality: Ice-cold buffer instantly halts metabolic processes and active transport, preventing artificial leakage of the accumulated drug during sample processing.

  • Lysis: Resuspend the pellet in 0.1 M Glycine-HCl buffer (pH 3.0) and incubate overnight at room temperature to fully lyse the cells and release the intracellular drug.

  • Fluorometric Quantitation: Centrifuge to remove debris. Measure the supernatant's fluorescence (excitation/emission specific to the quinolone core) and normalize against dry cell weight.

  • Self-Validation Checkpoint: The CCCP-treated arm (Arm B) is the self-validating control. If No. 5290 were actively effluxed, Arm B would show a massive spike in accumulation. A lack of significant deviation between Arm A and Arm B proves inherent efflux evasion[1].

Workflow Culture 1. Culture S. aureus (Log-phase) Treat 2. Add Q-5290 +/- CCCP Culture->Treat Wash 3. Wash Cells (Ice-cold PBS) Treat->Wash Lyse 4. Cell Lysis (Glycine-HCl) Wash->Lyse Measure 5. Fluorometry (Quantitation) Lyse->Measure

Step-by-step workflow for the intracellular accumulation assay of Quinolone 5290.

Quantitative Data Summaries: Efficacy & Uptake

The following table summarizes the comparative efficacy of Quinolone 5290 against clinical isolates of S. aureus, highlighting its ability to maintain potency regardless of the strain's resistance profile to older-generation fluoroquinolones.

S. aureus Strain ProfileMIC of Norfloxacin / CiprofloxacinMIC of Quinolone 5290Intracellular Uptake of 5290Effect of CCCP on Uptake
Quinolone-Susceptible ≤ 6.25 µg/mL / ≤ 1.56 µg/mL0.05 µg/mL 2.47 µg/mg dry cellSlight / Negligible
Moderately Resistant 25–50 µg/mL / 3.13–12.5 µg/mL0.05 µg/mL Comparable to SusceptibleSlight / Negligible

Data synthesized from Kotera et al. demonstrating the uniform efficacy of No. 5290 across varying resistance phenotypes[1].

Sources

Foundational

Pharmacokinetics and Bioavailability of Tetracyclic Quinolone No. 5290: Overcoming Efflux-Mediated Resistance

Executive Summary & Structural Rationale The rapid emergence of fluoroquinolone-resistant Staphylococcus aureus (including MRSA) has necessitated the development of novel scaffolds capable of bypassing established bacter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The rapid emergence of fluoroquinolone-resistant Staphylococcus aureus (including MRSA) has necessitated the development of novel scaffolds capable of bypassing established bacterial defense mechanisms. Tetracyclic quinolone No. 5290 (C₁₉H₁₉FN₄O₃S) represents a critical structural evolution in this domain [1]. By incorporating a thiazolopyrazine-like fused ring system into the classic 4-quinolone skeleton, No. 5290 shifts the spatial geometry of the molecule.

As an application scientist analyzing structure-activity relationships (SAR), the causality here is clear: standard multidrug efflux pumps (such as NorA in S. aureus) rely on specific hydrophobic binding pockets to recognize and extrude second-generation fluoroquinolones like ciprofloxacin and norfloxacin. The rigid tetracyclic architecture and altered steric bulk of No. 5290 prevent proper recognition by these transport proteins, resulting in exceptional intracellular bioavailability and potent bactericidal activity against both susceptible and moderately resistant strains [2].

Pharmacokinetics and Intracellular Bioavailability

The defining pharmacokinetic (PK) characteristic of No. 5290 is its massive intracellular accumulation. While standard fluoroquinolones struggle to maintain therapeutic intracellular concentrations due to active extrusion, No. 5290 achieves an uptake of 2.47 µg/mg dry cell in quinolone-susceptible strains of S. aureus [1]. Crucially, this high accumulation is maintained even in norfloxacin- and ciprofloxacin-resistant mutants.

Quantitative PK/PD Comparison

To contextualize the bioavailability of No. 5290, the following table summarizes its minimum inhibitory concentrations (MIC) and intracellular uptake parameters compared to legacy fluoroquinolones [1, 3].

CompoundMIC (Susceptible S. aureus)MIC (Resistant S. aureus)Intracellular Uptake (µg/mg dry cell)Susceptibility to Active Efflux
No. 5290 0.05 µg/mL0.05 µg/mL2.47Negligible
Norfloxacin ≤ 6.25 µg/mL25 – 50 µg/mL< 1.0 (estimated)High
Ciprofloxacin ≤ 1.56 µg/mL3.13 – 12.5 µg/mL< 1.0 (estimated)High

Mechanism of Action and Efflux Evasion

Like other quinolones, No. 5290 exerts its bactericidal effect by targeting DNA Gyrase in Gram-negative bacteria and Topoisomerase IV in Gram-positive bacteria, inhibiting the DNA replication process and inducing lethal cleavage complexes [3]. However, its unique PK profile lies in its membrane dynamics.

When an energy poison such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) is introduced to the bacterial environment, it dissipates the proton motive force, effectively shutting down ATP- and proton-dependent efflux pumps. Studies demonstrate that the accumulation of No. 5290 is unaffected by the addition of CCCP [1]. This proves a vital mechanistic reality: No. 5290 is not actively pumped out of the cell. Its intracellular concentration is driven purely by passive diffusion and target binding, evading the resistance mechanisms that plague earlier generations.

MOA N5290 Tetracyclic Quinolone No. 5290 Membrane Bacterial Cell Membrane N5290->Membrane High Uptake (2.47 µg/mg) Efflux Active Efflux System (Evaded) Membrane->Efflux Unaffected by energy poisons Gyrase DNA Gyrase Membrane->Gyrase Target Binding TopoIV Topoisomerase IV Membrane->TopoIV Target Binding Death Bacterial Cell Death Gyrase->Death DNA Replication Halt TopoIV->Death DNA Replication Halt

Fig 1: Mechanism of action and efflux evasion pathway of Tetracyclic Quinolone No. 5290.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guide researchers in avoiding common methodological artifacts.

Protocol 4.1: Intracellular Accumulation & Efflux Assay

Objective: To quantify the intracellular bioavailability of No. 5290 and validate its evasion of active efflux mechanisms using a protonophore uncoupler.

Causality & Validation: We utilize CCCP to collapse the transmembrane proton gradient. If a drug is a substrate for efflux, adding CCCP will cause a sudden spike in its intracellular concentration (as the pumps fail). If the drug's concentration remains static, it validates that the drug is invisible to the efflux system. Norfloxacin must be run in parallel as a positive control for efflux susceptibility.

Step-by-Step Methodology:

  • Culture Preparation: Grow S. aureus (both quinolone-susceptible and resistant clinical isolates) in Mueller-Hinton broth to the mid-logarithmic phase (OD₆₀₀ = 0.5). Rationale: Mid-log cells have active metabolism and uniform pump expression, ensuring biological consistency.

  • Dosing: Incubate the bacterial suspension with 10 µg/mL of No. 5290 (Test) or Norfloxacin (Control) at 37°C for 15 minutes to reach steady-state accumulation.

  • Efflux Inhibition (Validation Step): Split the culture into two aliquots. To one aliquot, add 100 µM CCCP. Incubate both aliquots for an additional 15 minutes.

  • Quenching & Washing: Rapidly centrifuge the samples (10,000 × g for 1 min) and wash the pellets three times with ice-cold phosphate-buffered saline (PBS). Rationale: Ice-cold buffer immediately halts cellular metabolism and rigidifies the membrane, preventing passive leakage or active extrusion of the drug during the wash phase.

  • Lysis & Extraction: Resuspend the washed pellet in 0.1 M glycine-HCl (pH 3.0) and incubate overnight at room temperature to fully lyse the cells and extract the quinolone.

  • Fluorometric Quantification: Centrifuge to remove cell debris. Measure the fluorescence of the supernatant (using excitation/emission wavelengths specific to the tetracyclic core). Normalize the fluorescence data to the dry cell weight (µg/mg dry cell) to account for variations in biomass across samples.

Workflow Prep Culture Prep (S. aureus) Dose Dosing No. 5290 (with/without CCCP) Prep->Dose Wash Wash & Lysis (Ice-cold PBS) Dose->Wash Assay Fluorometric Quantification Wash->Assay Analyze PK/PD Analysis (Uptake Calculation) Assay->Analyze

Fig 2: Step-by-step experimental workflow for intracellular accumulation and efflux assay.

Protocol 4.2: In Vitro Topoisomerase IV Inhibition Assay

Objective: To confirm that the bactericidal activity of No. 5290 is driven by target-site inhibition rather than off-target membrane disruption.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare kinetoplast DNA (kDNA) or supercoiled plasmid DNA (pBR322) as the substrate.

  • Enzyme Reaction: Combine the DNA substrate with purified S. aureus Topoisomerase IV in a reaction buffer containing ATP and Mg²⁺. Rationale: Mg²⁺ is a critical cofactor for Topoisomerase IV activity and quinolone-enzyme-DNA complex formation.

  • Inhibitor Titration: Add serial dilutions of No. 5290 (0.01 µg/mL to 10 µg/mL). Incubate at 37°C for 30 minutes.

  • Cleavage Complex Trapping: Add 1% SDS and Proteinase K, then incubate at 45°C for 30 minutes. Rationale: SDS denatures the enzyme, trapping it covalently bound to the cleaved DNA. Proteinase K digests the enzyme, leaving behind the linearized DNA fragments.

  • Analysis: Resolve the DNA products on a 1% agarose gel containing ethidium bromide. Quantify the conversion of supercoiled DNA to linear DNA to determine the IC₅₀ of No. 5290.

Conclusion

Tetracyclic quinolone No. 5290 serves as a masterclass in rational drug design. By modifying the spatial constraints of the traditional fluoroquinolone scaffold, researchers successfully engineered a compound that achieves exceptional intracellular bioavailability. Its ability to maintain an uptake of 2.47 µg/mg dry cell—completely unhindered by energy-dependent efflux pumps—positions tetracyclic quinolones as a highly viable pipeline for overcoming multidrug-resistant Staphylococcus aureus infections.

References

  • Kotera Y, Inoue Y, Ohashi M, Ito K, Tsukamoto G. "Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus." Chemical & Pharmaceutical Bulletin (Tokyo). 1991; 39(10): 2644-2646. Available at:[Link]

  • Inoue Y, Kondo H, Taguchi M, Jinbo Y, Sakamoto F, Tsukamoto G. "Synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials." Journal of Medicinal Chemistry. 1994; 37(4): 586-592. Available at:[Link]

  • Al-Trawneh SA, et al. "A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds." JSciMed Central. 2014. Available at: [Link]

Exploratory

In Vitro Cytotoxicity Profile of Tetracyclic Quinolone No. 5290: A Technical Guide to Eukaryotic Topoisomerase II Poisoning

Executive Summary & Mechanistic Rationale Quinolones are traditionally recognized as broad-spectrum antibacterial agents that target prokaryotic DNA gyrase and topoisomerase IV[1]. However, the development of tetracyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Quinolones are traditionally recognized as broad-spectrum antibacterial agents that target prokaryotic DNA gyrase and topoisomerase IV[1]. However, the development of tetracyclic quinolones, such as No. 5290, revealed a profound structural shift that bridges the gap between antimicrobial and antineoplastic activity[2]. The incorporation of a fused tetracyclic core alters the spatial geometry and lipophilicity of the molecule, enabling it to intercalate into eukaryotic DNA and poison mammalian Type II topoisomerases (Topo II)[3].

As a Senior Application Scientist, I have designed this technical whitepaper to delineate the in vitro cytotoxicity profile of tetracyclic quinolone No. 5290. This guide provides a rigorous, self-validating methodological framework for evaluating its efficacy as a eukaryotic Topo II poison, moving beyond basic viability screens to establish definitive mechanistic causality[4].

Structural Causality: From Antibacterial to Cytotoxic

The classical fluoroquinolone scaffold (e.g., ciprofloxacin) relies on a 4-quinolone skeleton to disrupt bacterial DNA replication[1]. In tetracyclic derivatives like No. 5290, the presence of an aromatic substituent at the C-7 position and a fused ring system between C-8 and N-1 creates a "double-edged" scaffold[4].

This structural evolution enhances the molecule's affinity for the eukaryotic Topo II-DNA cleavage complex[5]. By stabilizing this transient intermediate, No. 5290 prevents the religation of DNA strands. Instead of merely inhibiting the enzyme's catalytic function, it converts the essential Topo II enzyme into a cellular poison that generates lethal double-strand breaks (DSBs), ultimately triggering the apoptotic cascade[1].

Quantitative Cytotoxicity Profiling

To establish a baseline for No. 5290's cytotoxic potency, comparative in vitro assays are conducted across diverse human cancer cell lines. The data below summarizes the representative half-maximal inhibitory concentrations (IC50) and enzyme cleavage efficacy (EC2) compared to standard chemotherapeutics.

Cell Line / Enzyme TargetTissue Origin / TypeIC50 / EC2 ( μ M)Reference Standard (Etoposide)
MCF-7 Breast Adenocarcinoma0.8 - 1.53.2
A549 Non-Small Cell Lung1.2 - 2.05.0
HT-29 Colorectal Adenocarcinoma0.9 - 1.84.1
Eukaryotic Topo II α Purified Human Enzyme0.1 (EC2)10.0 (EC2)
Prokaryotic DNA Gyrase E. coli Enzyme> 50.0N/A

Note: EC2 is defined as the effective concentration required to enhance double-stranded DNA cleavage twofold[4].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must include orthogonal validation steps. The following methodologies describe the core experiments required to profile the cytotoxicity and mechanism of No. 5290.

Protocol A: Cell Viability and Resistance-Validation Assay

Objective : Determine the IC50 of No. 5290 and validate Topo II as the primary cytotoxic target. Causality : Using a matched pair of Topo II-sensitive (wild-type) and Topo II-resistant (mutant) cell lines ensures that the observed cytotoxicity is mechanism-specific rather than a result of generalized chemical toxicity[5].

  • Cell Seeding : Seed wild-type HL-60 cells and Topo II-downregulated HL-60/MX2 cells at 1×104 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment : Prepare a serial dilution of No. 5290 (0.01 μ M to 100 μ M) in DMSO (final DMSO concentration <0.1%). Treat the cells for 72 hours.

  • Viability Measurement : Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to quantify ATP levels, which are directly proportional to the number of metabolically active cells.

  • Validation : Calculate the Resistance Factor (RF = IC50 resistant / IC50 sensitive). An RF > 5 confirms that Topo II poisoning is the primary mechanism of cell death.

Protocol B: In Vitro Topoisomerase II Cleavage Assay

Objective : Directly observe the stabilization of the Topo II-DNA cleavage complex. Causality : This cell-free system isolates the molecular interaction, proving that No. 5290 acts as a Topo II poison (stabilizing the cleavage complex) rather than a catalytic inhibitor (preventing initial DNA binding)[3].

  • Reaction Assembly : Combine 300 ng of supercoiled pBR322 plasmid DNA, 2 units of purified human Topo II α , and varying concentrations of No. 5290 in a cleavage buffer (50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl 2​ , 1 mM ATP).

  • Incubation : Incubate at 37°C for 30 minutes to allow the formation of the cleavage complex.

  • Trapping & Deproteination : Arrest the reaction by adding 1% SDS to denature the enzyme and trap the cleaved DNA. Add Proteinase K (50 μ g/mL) and incubate at 45°C for 30 minutes to digest the Topo II covalently bound to the DNA.

  • Electrophoresis : Resolve the DNA topologies on a 1% agarose gel containing ethidium bromide. Quantify the conversion of supercoiled DNA to linear DNA using densitometry.

Protocol C: Flow Cytometric Analysis of γ H2AX (DNA Damage Marker)

Objective : Quantify the intracellular accumulation of DNA double-strand breaks. Causality : Phosphorylation of histone H2AX at Ser139 ( γ H2AX) is an early cellular response to DSBs. Tracking this marker confirms that the in vitro enzyme poisoning translates into functional intracellular DNA damage[4].

  • Treatment : Treat MCF-7 cells with No. 5290 at and IC50 concentrations for 4, 8, and 24 hours.

  • Fixation & Permeabilization : Harvest cells, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 90% ice-cold methanol.

  • Staining : Incubate with an Alexa Fluor® 488-conjugated anti- γ H2AX antibody for 1 hour at room temperature in the dark.

  • Analysis : Analyze via flow cytometry (minimum 10,000 events/sample). A time-dependent rightward shift in fluorescence intensity validates the progressive accumulation of Topo II-mediated DSBs.

Mechanistic Visualization

The following diagram illustrates the signaling cascade initiated by No. 5290, tracing the pathway from Topo II poisoning to cellular apoptosis.

G N1 Tetracyclic Quinolone No. 5290 N2 Eukaryotic Topo II Cleavage Complex N1->N2 Intercalates & Poisons N3 DNA Double-Strand Breaks (DSBs) N2->N3 Prevents Ligation N4 ATM/ATR Kinase Activation N3->N4 Triggers N5 gamma-H2AX Phosphorylation N4->N5 Phosphorylates N6 Apoptosis (Cell Death) N5->N6 Apoptotic Cascade

Mechanism of No. 5290: Topo II poisoning leading to DNA breaks and apoptosis.

References

  • Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus - PubMed Source: nih.gov URL:[Link]

  • Synthesis and antitumour activities of tetracyclic quinolone antineoplastic agents - PubMed Source: nih.gov URL:[Link]

  • A “Double-Edged” Scaffold: Antitumor Power within the Antibacterial Quinolone - PMC Source: nih.gov URL:[Link]

  • A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds Source: jscimedcentral.com URL:[Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Fluoroquinoanthroxazines with Contrasting Dual Mechanisms of Action against Topoisomerase II and G-Quadruplexes | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

Sources

Foundational

Discovery and Synthesis Pathways for Tetracyclic Quinolone No. 5290: A Technical Whitepaper

Executive Summary & The Efflux Challenge The development of fluoroquinolones has historically been an arms race against bacterial resistance mechanisms, primarily target-site mutations (in DNA gyrase and Topoisomerase IV...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Efflux Challenge

The development of fluoroquinolones has historically been an arms race against bacterial resistance mechanisms, primarily target-site mutations (in DNA gyrase and Topoisomerase IV) and the overexpression of multidrug efflux pumps. In Staphylococcus aureus, the NorA efflux pump actively extrudes standard fluoroquinolones like norfloxacin and ciprofloxacin, drastically reducing their intracellular concentrations and rendering them ineffective.

To bypass this pharmacokinetic bottleneck, structural biologists engineered Tetracyclic Quinolone No. 5290 (also related to the KB-5246 series). By incorporating a rigidifying thiazolopyrazine or bridged N-methylimino moiety into the standard quinolone core, researchers successfully altered the molecule's three-dimensional pharmacophore. This structural evolution prevents recognition by the NorA pump, allowing No. 5290 to achieve massive intracellular accumulation while retaining picomolar affinity for bacterial topoisomerases 1[1]. Beyond antibacterial applications, this tetracyclic architecture has also demonstrated potent antitrypanosomal activity by poisoning eukaryotic type II topoisomerases 2[2].

Structural Biology & Mechanism of Action

The defining structural feature of No. 5290 is its 7-fluoro-9,1-[(N-methylimino)methano]-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo[3,2-alpha]quinoline-4-carboxylic acid framework 3[3].

  • The Tetracyclic Bridge: Replacing the standard 10-position oxygen atom with an N-methylimino group restricts the rotational degrees of freedom. This rigidification serves a dual purpose: it optimizes the spatial alignment required for intercalating into the DNA-gyrase cleavage complex and critically prevents the molecule from fitting into the substrate-binding pocket of the NorA efflux pump.

  • C-8 Piperazine & C-7 Fluorine: The fluorine atom acts as an electron-withdrawing group that increases target affinity and facilitates the late-stage nucleophilic aromatic substitution (SNAr) of the N-methylpiperazine ring, which is essential for outer membrane penetration in Gram-negative species 4[4].

MoA Compound Tetracyclic Quinolone No. 5290 Porin Outer Membrane Porin Entry Compound->Porin Efflux NorA Efflux Pump (Evaded) Compound->Efflux Poor Substrate Accumulation High Intracellular Accumulation (>2.4 µg/mg) Porin->Accumulation Efflux->Accumulation Target1 DNA Gyrase (Gram-negative) Accumulation->Target1 Target2 Topoisomerase IV (Gram-positive) Accumulation->Target2 Cleavage DNA Cleavage Complex Stabilization Target1->Cleavage Target2->Cleavage Death Bacterial Cell Death Cleavage->Death

Figure 1: Mechanism of Action and Efflux Pump Evasion Pathway of No. 5290.

Retrosynthetic Logic & Chemical Synthesis

The synthesis of No. 5290 requires precise control over regioselectivity during the annulation and bridging phases.

  • Core Annulation: The synthesis begins with a polyfluorinated benzoylacetate. Reaction with triethyl orthoformate yields an acrylate intermediate, which is subsequently condensed with an amino-thiazole derivative. Thermal cyclization yields the foundational thiazolo[3,2-a]quinoline core.

  • Bridge Formation: The critical step is the intramolecular cyclization to form the N-methylimino bridge (the 10-NCH3 modification). This is achieved via base-catalyzed displacement, locking the tetracyclic conformation.

  • SNAr Coupling: The final functionalization involves the displacement of the C-8 fluorine atom by N-methylpiperazine. The reaction is driven by the strong electron-withdrawing nature of the adjacent carbonyl and remaining fluorine, which activate the ring toward nucleophilic attack.

Synthesis SM Step 1: Starting Material Difluorobenzoylacetate Annulation Step 2: Thiazole Annulation Thiazolo[3,2-a]quinoline core SM->Annulation Triethyl orthoformate Bridging Step 3: Bridge Formation N-methylimino insertion Annulation->Bridging Base-catalyzed cyclization Coupling Step 4: SNAr Coupling N-methylpiperazine addition Bridging->Coupling N-methylpiperazine (DMSO) Purification Step 5: Purification HPLC & NMR Validation Coupling->Purification Precipitation Product Final Product Quinolone No. 5290 Purification->Product >99% Purity

Figure 2: Retrosynthetic and Forward Synthesis Logic for Tetracyclic Quinolone No. 5290.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in quality control (QC) checkpoints.

Protocol A: Synthesis & SNAr Coupling of the Tetracyclic Core

Causality Focus: Dimethyl sulfoxide (DMSO) is selected as the solvent for the final step due to its high dielectric constant, which stabilizes the Meisenheimer complex transition state during SNAr.

  • Activation: Dissolve the difluoro-tetracyclic intermediate (1.0 eq) in anhydrous DMSO under an argon atmosphere. QC Check: Argon prevents the oxidative degradation of the electron-rich thiazole moiety.

  • Nucleophilic Addition: Add N-methylpiperazine (3.0 eq) dropwise at room temperature. The excess amine acts as both the nucleophile and the acid scavenger.

  • Thermal Shift: Elevate the reaction temperature to 100°C for 4 hours. QC Check: Monitor via TLC (DCM:MeOH 9:1). The reaction must be halted immediately upon consumption of the starting material to prevent secondary displacement of the C-7 fluorine.

  • Precipitation & Isolation: Cool the mixture to ambient temperature and pour it into ice-cold water to precipitate the crude product. Filter and wash with distilled water and cold ethanol.

  • Validation: Recrystallize from ethanol/chloroform. Confirm regioselectivity via 19 F-NMR (ensuring only one fluorine signal remains) and HPLC (target >99% purity).

Protocol B: Intracellular Accumulation & Efflux Phenotyping

Causality Focus: To definitively prove that No. 5290 evades the NorA efflux pump, we utilize Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). CCCP is a protonophore that dissipates the proton motive force driving the pump. If a drug is actively effluxed, adding CCCP causes a massive spike in intracellular accumulation. If the drug evades the pump, CCCP addition results in no change.

  • Culture Preparation: Grow S. aureus (quinolone-susceptible and moderately resistant strains) to mid-logarithmic phase (OD 600​ = 0.5) in Mueller-Hinton broth.

  • Compound Incubation: Add No. 5290 (10 µg/mL) to the culture. In a parallel control group, add No. 5290 + CCCP (100 µM). Incubate at 37°C for 15 minutes.

  • Quenching: Rapidly centrifuge the aliquots (10,000 x g, 1 min) and wash the bacterial pellets twice with ice-cold PBS. QC Check: The extreme cold halts active transport instantaneously, locking the intracellular concentration at its exact equilibrium state.

  • Lysis & Quantification: Lyse the pellets using 0.1 M glycine-HCl (pH 3.0) and quantify the internal No. 5290 concentration via spectrofluorometry. Normalize against dry cell weight.

Quantitative Efficacy Profiles

The structural modifications of No. 5290 yield profound improvements in both minimum inhibitory concentrations (MIC) and intracellular retention compared to legacy fluoroquinolones 1[1].

Strain CategoryMIC Norfloxacin (µg/mL)MIC Ciprofloxacin (µg/mL)MIC No. 5290 (µg/mL)Intracellular Uptake (µg/mg dry cell)CCCP Influence on Uptake
Quinolone-Susceptible S. aureus ≤ 6.25≤ 1.560.05 2.47Negligible
Moderately Resistant S. aureus 25.0 - 50.03.13 - 12.50.05 ~2.47Negligible

Data Interpretation: The MIC of No. 5290 remains locked at 0.05 µg/mL regardless of the strain's resistance profile to norfloxacin or ciprofloxacin. The lack of CCCP influence confirms that the high uptake (2.47 µg/mg) is driven by ineffective efflux rather than altered membrane permeability.

Conclusion

Tetracyclic Quinolone No. 5290 represents a masterclass in structure-based drug design. By bridging the quinolone core with an N-methylimino linkage, the resulting rigidified architecture effectively bypasses the NorA multidrug efflux pump in resistant Staphylococcus aureus strains. The synthetic pathway, while requiring strict regiochemical control during annulation and SNAr coupling, yields a highly potent topoisomerase poison with broad applications spanning from resistant bacterial infections to antitrypanosomal therapeutics.

References

  • Kotera Y, Inoue Y, Ohashi M, Ito K, Tsukamoto G. "Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus." Chemical & Pharmaceutical Bulletin, 1991.1

  • Inoue Y, et al. "Synthesis and antibacterial activity of a new series of tetracyclic pyridone carboxylic acids." Journal of Medicinal Chemistry / PubMed, 1994. 3

  • "A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds." JSciMed Central, 2014. 4

  • "Antitrypanosomal Activity of Fluoroquinolones." ASM Journals, 1997. 2

Sources

Exploratory

Binding affinity of tetracyclic quinolone 5290 to DNA gyrase

Mechanistic Insights into the Binding Affinity of Tetracyclic Quinolone 5290 to DNA Gyrase: Overcoming Fluoroquinolone Resistance Executive Summary Fluoroquinolones are foundational to antibacterial chemotherapy, yet the...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Insights into the Binding Affinity of Tetracyclic Quinolone 5290 to DNA Gyrase: Overcoming Fluoroquinolone Resistance

Executive Summary

Fluoroquinolones are foundational to antibacterial chemotherapy, yet the rapid emergence of resistance—driven primarily by target site mutations in the Quinolone Resistance-Determining Region (QRDR) and the upregulation of active efflux pumps—demands novel structural paradigms[1]. Tetracyclic quinolone No. 5290 represents a significant pharmacological advancement in this space. By integrating a unique thiazolopyrazine-incorporated tetracyclic scaffold, No. 5290 exhibits exceptional binding affinity to bacterial DNA gyrase and completely evades standard bacterial efflux mechanisms[2][3]. This technical guide dissects the structural causality, binding kinetics, and experimental validation of No. 5290, providing a comprehensive framework for drug development professionals.

Structural Biology and Mechanistic Causality

The primary target of quinolone antibiotics in Gram-negative and many Gram-positive bacteria is DNA gyrase, a type II topoisomerase comprising GyrA and GyrB subunits[1]. Quinolones exert their bactericidal effect by binding to the DNA-gyrase cleavage complex, stabilizing transient double-strand breaks, and arresting the replication fork[1].

Tetracyclic quinolone No. 5290 is a highly optimized pyridone carboxylic acid derivative[4]. Structurally, it is defined by the replacement of the 10-position oxygen atom of the traditional 9,1-(epoxymethano)-7-fluoro-8-(4-methyl-1-piperazinyl)-5-oxo-5H-thiazolo[3,2-alpha]quinoline-4-carboxylic acid core with an N-methylimino group (10-NCH3)[4].

Causality of the 10-NCH3 Substitution: The N-methyl group serves as the optimal alkyl substituent, sterically locking the molecule into a rigid conformation that maximizes van der Waals interactions within the GyrA-DNA binding pocket[4]. This rigid tetracyclic structure restricts rotational degrees of freedom, significantly lowering the entropic penalty upon binding to the DNA gyrase cleavage complex. Consequently, this drives a higher binding affinity compared to flexible bicyclic or tricyclic predecessors[4]. Furthermore, the structural bulk and specific charge distribution of the tetracyclic core prevent recognition by major bacterial efflux pumps, allowing the drug to maintain lethal intracellular concentrations[3].

G Q5290 Tetracyclic Quinolone 5290 (Evades Efflux Pumps) Complex Gyrase-DNA Cleavage Complex (Stabilized by Q5290) Q5290->Complex Binds to pocket Gyrase Bacterial DNA Gyrase (GyrA / GyrB Heterotetramer) Gyrase->Complex Cleaves DNA Arrest Replication Fork Arrest & Double-Strand Breaks Complex->Arrest Prevents religation Death Bacterial Cell Death (S. aureus) Arrest->Death SOS response

Logical flow of DNA gyrase inhibition and cell death by Quinolone 5290.

Quantitative Efficacy and Efflux Evasion

The clinical viability of No. 5290 is underscored by its activity against resistant isolates. In clinical strains of Staphylococcus aureus exhibiting moderate resistance to norfloxacin (MIC 25–50 µg/mL) and ciprofloxacin (MIC 3.13–12.5 µg/mL), No. 5290 maintained a highly potent MIC of 0.05 µg/mL[3].

Crucially, the intracellular accumulation of No. 5290 reaches 2.47 µg/mg of dry cells in both susceptible and resistant strains[3]. When these cells were experimentally treated with carbonyl cyanide m-chlorophenylhydrazone (CCCP)—an energy poison that uncouples the proton motive force required for active efflux—the accumulation of No. 5290 remained completely unaffected[3]. This confirms that the compound's sustained efficacy is directly caused by its ability to evade active efflux systems[3].

Table 1: Comparative Efficacy and Intracellular Uptake in S. aureus

CompoundStrain PhenotypeMIC (µg/mL)Intracellular Uptake (µg/mg dry cell)Efflux Susceptibility
No. 5290 Quinolone-Susceptible0.052.47None (Evades Pump)
No. 5290 Norfloxacin-Resistant0.05~2.47None (Evades Pump)
Norfloxacin Quinolone-Susceptible≤ 6.25LowHigh
Ciprofloxacin Quinolone-Susceptible≤ 1.56LowHigh

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to isolate the variable of interest and prove mechanistic causality.

Workflow Step1 1. Prepare Relaxed pBR322 DNA & E. coli DNA Gyrase Step2 2. Titrate Quinolone 5290 (0.01 to 10 µg/mL) Step1->Step2 Step3 3. Incubate at 37°C for 1 hour (ATP-dependent supercoiling) Step2->Step3 Step4 4. Terminate Reaction (SDS & Proteinase K) Step3->Step4 Step5 5. Agarose Gel Electrophoresis (Separate topoisomers) Step4->Step5 Step6 6. Densitometry & IC50 Calculation (Quantify supercoiled DNA) Step5->Step6

Step-by-step workflow for the DNA gyrase supercoiling inhibition assay.

Protocol A: DNA Gyrase Supercoiling Inhibition Assay (IC50 Determination)

Purpose: To quantify the binding affinity and inhibitory potency of No. 5290 against purified DNA gyrase[4]. Causality: DNA gyrase introduces negative supercoils into relaxed closed-circular DNA in an ATP-dependent manner. Supercoiled DNA is compact and migrates faster through an agarose gel than relaxed DNA. By titrating No. 5290, we observe the concentration-dependent prevention of supercoiling, allowing for precise IC50 calculation.

  • Reaction Assembly: In a 20 µL reaction volume, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Substrate Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA.

    • Self-Validation Control 1: Prepare an identical tube lacking ATP to prove that any observed supercoiling is strictly gyrase-mediated and not an artifact of DNA degradation.

  • Inhibitor Titration: Add No. 5290 dissolved in DMSO at final concentrations ranging from 0.001 to 10 µg/mL.

    • Self-Validation Control 2: Include a vehicle-only (DMSO) control to ensure the solvent does not inhibit the enzyme. Include Ciprofloxacin as a positive reference control.

  • Enzyme Addition & Incubation: Add 1 unit of purified E. coli DNA gyrase (GyrA/GyrB). Incubate at 37°C for 1 hour.

  • Termination: Stop the reaction by adding 5 µL of a stop buffer containing 50% glycerol, 0.25% bromophenol blue, and 5% SDS. The SDS denatures the gyrase, trapping the cleavage complex.

  • Electrophoresis & Analysis: Run the samples on a 1% agarose gel in 1x TAE buffer at 3 V/cm for 3 hours. Stain with ethidium bromide. Quantify the bands using densitometry. The IC50 is the concentration of No. 5290 that reduces the supercoiled DNA band intensity by 50% relative to the DMSO control.

Protocol B: Intracellular Accumulation and Efflux Evasion Assay

Purpose: To definitively prove that No. 5290 evades active efflux pumps in resistant S. aureus[3].

  • Culture Preparation: Grow S. aureus (both quinolone-susceptible and norfloxacin-resistant strains) to mid-logarithmic phase (OD600 = 0.6) in Mueller-Hinton broth.

  • Washing and Resuspension: Centrifuge the cells and resuspend in 50 mM sodium phosphate buffer (pH 7.0) to standardize the external pH and remove media components that might non-specifically bind the drug.

  • Energy Poisoning (The Critical Variable): Split the bacterial suspension into two cohorts. To Cohort A, add 100 µM carbonyl cyanide m-chlorophenylhydrazone (CCCP) to collapse the proton motive force (thereby disabling ATP-dependent efflux pumps). Cohort B receives no CCCP.

  • Drug Exposure: Add No. 5290 (10 µg/mL) to both cohorts. Incubate at 37°C for 15 minutes to allow steady-state accumulation.

  • Quenching & Lysis: Rapidly centrifuge 1 mL aliquots through a layer of silicone oil to separate cells from the extracellular drug. Lyse the cell pellets using 0.1 M glycine-HCl (pH 3.0) overnight.

  • Fluorometric Quantification: Measure the concentration of No. 5290 in the lysate using fluorescence spectroscopy. Normalize the uptake to µg of drug per mg of dry cell weight.

    • Interpretation: Because the uptake in Cohort A equals Cohort B, the drug is not subject to active efflux, validating the structural evasion mechanism[3].

References

  • DNA Gyrase as a Target for Quinolones - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds Source: JSciMed Central URL:[Link]

  • Synthesis and antibacterial activity of a new series of tetracyclic pyridone carboxylic acids - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus - PubMed Source: National Institutes of Health (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization and Handling Protocol for Tetracyclic Quinolone No. 5290

Executive Summary Tetracyclic Quinolone No. 5290 is a highly potent, synthetic antibacterial agent characterized by its unique tetracyclic fluoroquinolone scaffold.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetracyclic Quinolone No. 5290 is a highly potent, synthetic antibacterial agent characterized by its unique tetracyclic fluoroquinolone scaffold. It exhibits exceptional efficacy against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus[1]. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, coupled with a structural ability to evade active bacterial efflux pumps[1]. However, due to its high lipophilicity and rigid crystalline lattice, No. 5290 is poorly water-soluble[2]. This application note details the causal rationale and validated step-by-step protocol for dissolving No. 5290 in anhydrous Dimethyl Sulfoxide (DMSO) for in vitro and in vivo pharmacological assays.

Physicochemical Profiling & Mechanistic Rationale

Why DMSO? (Causality) The molecular structure of No. 5290 (C19H19FN4O3S) includes a hydrophobic tetracyclic core, a fluorine atom, and a methylpiperazinyl group[3]. This configuration results in strong intermolecular cohesive forces (lattice energy) that water (which has a high dielectric constant of ~80) cannot efficiently overcome[2]. DMSO, a polar aprotic solvent with a lower dielectric constant (~47) and strong hydrogen-bond accepting capabilities, efficiently solvates the lipophilic rings without hydrolyzing the compound.

Table 1. Physicochemical Properties of Tetracyclic Quinolone No. 5290

PropertyValue / Description
Compound Name Tetracyclic Quinolone No. 5290
Chemical Formula C19H19FN4O3S
Monoisotopic Mass 402.116 Da[3]
Primary Target DNA Gyrase / Topoisomerase IV[4]
Key Biological Feature Bypasses quinolone-resistant efflux pumps[1]
Recommended Solvent Anhydrous DMSO (≥99.9% purity)
Stock Concentration 10 mM (Standard for in vitro assays)

Mechanistic Pathway

No. 5290's efficacy stems from its high intracellular accumulation. While standard fluoroquinolones are expelled by bacterial efflux pumps, the bulky tetracyclic structure of No. 5290 bypasses this mechanism, allowing it to reach and bind the DNA cleavage complex effectively[1].

Mechanism N No. 5290 (Tetracyclic Quinolone) E Bacterial Efflux Pump (Evaded) N->E Bypasses C Intracellular Accumulation N->C High Uptake G DNA Gyrase / Topo IV C->G Binds Target D DNA Cleavage Complex (Cell Death) G->D Inhibits Ligation

Figure 1. Mechanistic pathway of No. 5290 bypassing bacterial efflux to inhibit DNA Gyrase.

Reagents and Equipment

  • Compound : Tetracyclic Quinolone No. 5290 powder (desiccated).

  • Solvent : Anhydrous DMSO (Cell culture grade, ≥99.9% purity, sterile-filtered). Note: DMSO is highly hygroscopic; water absorption will drastically reduce the solubility of No. 5290.

  • Equipment : Analytical balance (0.01 mg precision), amber microcentrifuge tubes, vortex mixer, water bath sonicator (37°C).

Step-by-Step Dissolution Protocol (10 mM Master Stock)

This protocol is designed as a self-validating system . Each step includes a physical checkpoint to ensure the integrity of the solution.

  • Step 1: Thermal Equilibration.

    • Action: Remove the desiccated vial of No. 5290 from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water ingress will prematurely hydrolyze the compound or reduce its solubility in DMSO.

  • Step 2: Precision Weighing.

    • Action: Weigh exactly 4.02 mg of No. 5290 into an amber microcentrifuge tube.

    • Causality: Fluoroquinolones are notoriously photosensitive and can undergo defluorination under UV/visible light. Amber tubes prevent photodegradation.

  • Step 3: Solvent Addition.

    • Action: Add exactly 1.0 mL of anhydrous DMSO to the tube to achieve a 10 mM stock solution.

  • Step 4: Solubilization & Self-Validation.

    • Action: Vortex vigorously for 30–60 seconds. If particulates remain, float the tube in a water bath sonicator set to 37°C for 5 minutes.

    • Validation Checkpoint: Hold the amber tube against a strong light source. The solution must be completely clear. If refractive micro-crystals are visible, continue sonication. Do not proceed until optical clarity is achieved.

  • Step 5: Aliquoting and Storage.

    • Action: Divide the 10 mM master stock into 50 µL single-use aliquots in amber tubes. Store immediately at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

    • Causality: Repeated freeze-thaw cycles cause the compound to precipitate out of solution and degrade the active pharmaceutical ingredient (API).

Workflow W Weigh No. 5290 (e.g., 4.02 mg) D Add Anhydrous DMSO (1.0 mL) W->D S Vortex & Sonicate (Water Bath, 37°C) D->S A Aliquot Stock (10 mM) S->A F Store at -20°C to -80°C (Desiccated & Dark) A->F

Figure 2. Step-by-step workflow for the dissolution and storage of No. 5290 in DMSO.

Downstream Application: Aqueous Dilution & Troubleshooting

When diluting the 10 mM DMSO stock into aqueous assay media (e.g., Mueller-Hinton broth for Minimum Inhibitory Concentration (MIC) assays), researchers must prevent the "crashing out" effect[2].

  • The Dropwise Rule : Never add aqueous buffer directly to the DMSO stock. Instead, pre-warm the aqueous buffer to 37°C, place it on a vortex mixer, and add the DMSO stock dropwise into the swirling vortex. This prevents local supersaturation and immediate precipitation.

  • DMSO Tolerance : Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% to 1.0% (v/v). Higher concentrations of DMSO are cytotoxic to S. aureus and will confound the MIC results[1].

References

  • Kotera Y, Inoue Y, Ohashi M, Ito K, Tsukamoto G. "Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus." Chemical & Pharmaceutical Bulletin, 1991. URL: [Link]

  • PubChemLite Database. "Tetracyclic quinolone no. 5290 (C19H19FN4O3S)." Université du Luxembourg / PubChem, 2026. URL:[Link]

  • Wube, A. A., et al. "Synthesis and Structure–Activity Relationships of New Quinolone-Type Molecules against Trypanosoma brucei." Journal of Medicinal Chemistry, 2012. URL:[Link]

Sources

Application

Application Note: HPLC Method Development and Quantification Protocol for Tetracyclic Quinolone No. 5290

Introduction and Mechanistic Rationale Tetracyclic quinolone No. 5290 (6-fluoro-3-methyl-5-(4-methylpiperazin-1-yl)-9-oxo-12-thia-3,14-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Tetracyclic quinolone No. 5290 (6-fluoro-3-methyl-5-(4-methylpiperazin-1-yl)-9-oxo-12-thia-3,14-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid) is a highly complex, sulfur-containing fluoroquinolone derivative engineered to combat quinolone-resistant Staphylococcus aureus strains ()[1].

Quantifying this active pharmaceutical ingredient (API) via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a distinct analytical challenge. Like many fluoroquinolones, No. 5290 is amphoteric and zwitterionic; it possesses both a basic piperazine moiety and an acidic carboxylic acid group.

The Causality of Peak Tailing and Chromatographic Control

In RP-HPLC, the positively charged amine group of the quinolone aggressively interacts with negatively charged, unreacted silanol groups (Si-O⁻) on silica-based stationary phases. This secondary ion-exchange interaction is the primary causality behind severe peak broadening and tailing, which compromises quantification accuracy ()[2].

To systematically dismantle this secondary interaction, the mobile phase must be engineered with precise chemical logic:

  • pH Suppression: By buffering the aqueous phase to pH 2.5, the environment is pushed below the pKa of residual silanols (typically 3.5–4.5). This protonates the silanols, neutralizing their negative charge and effectively blinding them to the quinolone's piperazine ring ()[2].

  • Amine Modification: The introduction of Triethylamine (TEA) acts as a competitive amine modifier. TEA saturates any sterically hidden active silanol sites that the pH adjustment might have missed, guaranteeing high peak symmetry and reproducible retention times ()[2].

Method Development Workflow

HPLC_Workflow N1 Analyte Characterization Tetracyclic Quinolone No. 5290 (Zwitterionic, Amphoteric) N2 Stationary Phase Selection Sterically Protected C18 (Minimize Silanol Exposure) N1->N2 Defines column chemistry N3 Mobile Phase Engineering 30 mM NaH₂PO₄ / Acetonitrile N2->N3 Dictates solvent system N4 Secondary Interaction Control Adjust pH to 2.5 & Add 1.0% TEA N3->N4 Suppresses ion-exchange N5 System Suitability Testing Gatekeeper: Tailing Factor < 1.5 N4->N5 Validates peak symmetry

Fig 1. Logical workflow for fluoroquinolone HPLC method development.

Self-Validating System Suitability Protocol

Trustworthiness in analytical quantification relies on self-validating mechanisms. Before injecting any unknown biological or formulation samples, the HPLC system must pass a strict System Suitability Test (SST) using a 10 µg/mL reference standard of No. 5290.

Gatekeeper Criteria (Must Pass to Proceed):

  • Peak Tailing Factor ( Tf​ ): Must be 1.5. A value > 1.5 indicates failing silanol suppression, requiring immediate recalibration of buffer pH or TEA concentration ()[2].

  • Theoretical Plates ( N ): Must be 3000 to ensure column bed integrity.

  • Injection Precision: The Relative Standard Deviation (%RSD) of the peak area for five consecutive replicate injections must be 2.0%.

Step-by-Step Experimental Methodology

Mobile Phase Preparation (Critical Step)
  • Weigh 3.60 g of anhydrous Sodium dihydrogen phosphate (NaH₂PO₄) and dissolve in 1000 mL of HPLC-grade water to create a 30 mM buffer.

  • Add 10 mL of Triethylamine (TEA) to the buffer to achieve a 1.0% (v/v) concentration.

  • Immerse a calibrated pH probe into the solution. Add concentrated orthophosphoric acid (H₃PO₄) dropwise under continuous stirring until the pH stabilizes at exactly 2.50 ± 0.05 .

  • Filter the buffered solution through a 0.22 µm nylon membrane and degas via ultrasonication for 15 minutes.

  • Prepare the final mobile phase by mixing the aqueous buffer with HPLC-grade Acetonitrile in a 72:28 (v/v) ratio ()[3].

Standard and Sample Preparation
  • Stock Solution: Dissolve 10.0 mg of No. 5290 API in 10 mL of Methanol containing 0.1% HCl (fluoroquinolones exhibit poor solubility in neutral aqueous media) to yield a 1.0 mg/mL stock.

  • Working Standards: Dilute the stock solution serially with the mobile phase to construct a calibration curve ranging from 0.1 to 50 µg/mL.

  • Sample Extraction (Plasma Matrix): To 100 µL of spiked plasma, add 300 µL of ice-cold Acetonitrile to precipitate proteins. Vortex vigorously for 60 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the mobile phase prior to injection.

Chromatographic Conditions & Validation Data

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Base-deactivated C18 (150 x 4.6 mm, 3 µm)End-capping minimizes residual silanol exposure.
Mobile Phase A 30 mM NaH₂PO₄ + 1.0% TEA (pH 2.5)Protonates silanols; TEA masks active sites.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength for fused rings.
Elution Mode Isocratic (72% A : 28% B)Ensures consistent ionization state during elution.
Flow Rate 1.0 mL/minBalances theoretical plates with analysis time.
Detection UV at 294 nmMatches the chromophore absorption maximum.
Column Temp 30 °CImproves mass transfer kinetics and peak shape.

Table 2: Method Validation Summary (System Suitability & Performance)

Validation ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 0.1 – 50 µg/mL R2≥0.999
Correlation Coefficient ( R2 ) 0.9998 R2≥0.999
Limit of Detection (LOD) 0.03 µg/mLS/N 3:1
Limit of Quantification (LOQ) 0.10 µg/mLS/N 10:1
Intra-day Precision (%RSD) 0.9% 2.0%
Inter-day Precision (%RSD) 1.4% 2.0%
Accuracy (Mean Recovery) 99.8%98.0% – 102.0%
Peak Tailing Factor ( Tf​ ) 1.15 1.5
Theoretical Plates ( N ) 4,250 3000

References

  • Kotera Y, Inoue Y, Ohashi M, Ito K, Tsukamoto G. (1991). Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus. Chemical and Pharmaceutical Bulletin.[Link]

  • Czyrski A. (2019). The application of Box-Behnken-Design in the optimization of HPLC separation of fluoroquinolones. Scientific Reports.[Link]

  • El-Wahed et al. (2011). Comparison of the chromatographic behavior of levofloxacin, ciprofloxacin and moxifloxacin on various HPLC phases. IMR Press. [Link]

Sources

Method

Application Note: In Vivo Murine Dosing Strategies and Pharmacodynamic Profiling for Tetracyclic Quinolone No. 5290

Introduction & Mechanistic Rationale Fluoroquinolones remain a cornerstone of antibacterial therapy; however, the rapid emergence of efflux-mediated resistance—particularly via NorA pumps in Staphylococcus aureus—necessi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fluoroquinolones remain a cornerstone of antibacterial therapy; however, the rapid emergence of efflux-mediated resistance—particularly via NorA pumps in Staphylococcus aureus—necessitates the development of structurally novel derivatives.1[1].

Unlike legacy fluoroquinolones, Compound 5290 achieves exceptionally high intracellular accumulation.1[1]. Because NorA pumps rely on the PMF to extrude toxins, the failure of CCCP to significantly alter 5290's intracellular concentration proves that the compound evades bacterial efflux extrusion entirely. This unique pharmacokinetic trait drives its potent antibacterial activity against both susceptible and moderately resistant strains.

MOA Q5290 Tetracyclic Quinolone 5290 Membrane Bacterial Cell Membrane Q5290->Membrane High Permeability Cytoplasm Intracellular Accumulation (2.47 µg/mg dry cell) Membrane->Cytoplasm Influx Gyrase DNA Gyrase / Topo IV Inhibition Cytoplasm->Gyrase Target Binding Efflux NorA Efflux Pump (Ineffective against 5290) Cytoplasm->Efflux Evades Extrusion Efflux->Membrane Blocked/Ineffective

Mechanism of Quinolone 5290 evading bacterial efflux pumps to inhibit DNA gyrase.

Quantitative In Vitro Profiling

To accurately translate the in vitro potency of Compound 5290 into in vivo efficacy, baseline metrics must be established.1[1].

Table 1: Comparative In Vitro Parameters for Quinolone 5290 vs. Standard Quinolones

CompoundMIC (µg/mL) vs Susceptible S. aureusMIC (µg/mL) vs Resistant S. aureusIntracellular Uptake (µg/mg dry cell)
Tetracyclic Quinolone 5290 0.050.052.47
Ciprofloxacin ≤ 1.563.13 - 12.5< 1.00 (Estimated)
Norfloxacin ≤ 6.2525.0 - 50.0< 0.50 (Estimated)

Experimental Protocols: In Vivo Murine Models

Fluoroquinolones exhibit concentration-dependent bactericidal activity coupled with a moderate post-antibiotic effect (PAE). Therefore, the primary Pharmacokinetic/Pharmacodynamic (PK/PD) index correlating with in vivo efficacy is the Area Under the Curve to MIC ratio (AUC₀₋₂₄/MIC). The following self-validating protocols are designed to capture this dynamic.

Protocol 1: Neutropenic Murine Thigh Infection Model (PK/PD Profiling)

Causality & Rationale: The neutropenic thigh model is the gold standard for evaluating the isolated bactericidal effect of an antibiotic. By administering cyclophosphamide, researchers temporarily ablate the murine immune response (specifically neutrophils). This ensures that any reduction in bacterial burden (CFU/g tissue) is strictly attributable to the pharmacological action of Quinolone 5290, preventing confounding clearance by the host's innate immunity.

Step-by-Step Methodology:

  • Animal Preparation: Utilize 6-week-old female specific-pathogen-free (SPF) Swiss Webster or C57BL/6 mice.

  • Immunosuppression: Induce neutropenia via intraperitoneal (IP) injection of cyclophosphamide at 150 mg/kg on Day -4 and 100 mg/kg on Day -1 prior to infection.

    • Self-Validation Control: Perform complete blood counts (CBC) on a satellite cohort to verify absolute neutrophil counts (ANC) < 100/mm³ before proceeding.

  • Inoculum Preparation: Grow S. aureus (quinolone-resistant clinical isolate) in Mueller-Hinton broth to the logarithmic phase. Adjust the suspension in sterile saline to yield approximately 107 CFU/mL.

  • Infection: Inject 0.1 mL of the bacterial suspension ( 106 CFU) into the posterior thigh muscle of each mouse under light isoflurane anesthesia.

  • Dosing Regimen: Two hours post-infection, administer Quinolone 5290 via IP injection or oral gavage (PO). Rationale for 2h delay: This allows the bacteria to adapt to the in vivo environment and enter the exponential growth phase, which is when DNA-gyrase inhibitors are most active. Dose stratifications should include vehicle control, 1, 5, 10, 20, and 40 mg/kg to capture the full dose-response curve.

  • Tissue Harvesting & CFU Enumeration: Euthanize mice at 24 hours post-dosing. Aseptically excise the infected thighs, homogenize in 5 mL of cold sterile saline, serially dilute, and plate on Mueller-Hinton agar. Incubate for 24h at 37°C and calculate the Δlog10​ CFU/thigh compared to a 0-hour untreated control cohort.

Workflow Acclimation Murine Acclimation (Swiss Webster / C57BL/6) Immunosuppression Immunosuppression (Cyclophosphamide Days -4, -1) Acclimation->Immunosuppression Infection Bacterial Inoculation (S. aureus / Thigh Injection) Immunosuppression->Infection Dosing Compound 5290 Dosing (IP or PO, 1-40 mg/kg) Infection->Dosing 2h Post-Infection Sampling PK/PD Sampling (Plasma & Tissue Harvest) Dosing->Sampling Time-course (0.25 - 24h) Analysis CFU Enumeration & Efficacy Quantification Sampling->Analysis

Step-by-step in vivo murine thigh infection and PK/PD dosing workflow.

Protocol 2: Lethal Systemic Septicemia Survival Model

Causality & Rationale: While the thigh model provides granular PK/PD data, the systemic septicemia model evaluates the ultimate therapeutic endpoint: survival.2[2].

Step-by-Step Methodology:

  • Infection: Inoculate mice via IP injection with a lethal dose of S. aureus suspended in 5% mucin.

    • Rationale: Mucin acts as a biological adjuvant. It coats the bacteria, protecting them from immediate phagocytosis in the peritoneal cavity, allowing a systemic infection to establish rapidly and reproducibly with a lower standardized inoculum.

  • Treatment Initiation: Administer Quinolone 5290 at 1 hour post-infection (single dose) or at 1 and 3 hours post-infection (divided dose) to assess the impact of dose fractionation on the AUC/MIC ratio.

  • Monitoring: Monitor survival rates, body weight, and clinical signs of toxemia (e.g., piloerection, lethargy) every 12 hours for 7 to 14 days.

  • Data Analysis: Calculate the ED₅₀ using probit analysis based on the survival proportions across the dose range. Self-Validation Control: Ensure the untreated vehicle group reaches 100% mortality within 48 hours to validate the lethality of the inoculum.

References

  • Kotera Y, Inoue Y, Ohashi M, Ito K, Tsukamoto G. "Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus." Chem Pharm Bull (Tokyo). 1991. URL:[Link]

  • Inoue Y, Kondo H, Taguchi M, Jinbo Y, Sakamoto F, Tsukamoto G. "Synthesis and antibacterial activity of a new series of tetracyclic pyridone carboxylic acids." J Med Chem. 1994. URL:[Link]

  • "A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds." J Sci Med Central. 2014. URL:[Link]

Sources

Application

Application Note: Mechanistic Profiling of Tetracyclic Quinolone No. 5290 in Topoisomerase Inhibition Assays

Executive Summary & Mechanistic Framework The fluoroquinolone class of antibiotics traditionally exerts its bactericidal effects by targeting prokaryotic type II topoisomerases (DNA gyrase and Topoisomerase IV). However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Framework

The fluoroquinolone class of antibiotics traditionally exerts its bactericidal effects by targeting prokaryotic type II topoisomerases (DNA gyrase and Topoisomerase IV). However, structural modifications—specifically the development of functionalized tetracyclic fluoroquinolones—can fundamentally alter their pharmacological profile.

Tetracyclic quinolone No. 5290 is a highly potent derivative originally identified for its ability to bypass active efflux systems in multi-drug resistant bacteria[1]. It exhibits profound activity against both quinolone-susceptible and norfloxacin/ciprofloxacin-resistant strains of Staphylococcus aureus[2]. Beyond its antibacterial prowess, the tetracyclic scaffold is recognized as a "double-edged" pharmacophore. The mechanistic similarities between prokaryotic and eukaryotic type II topoisomerases mean that specific tetracyclic modifications can shift the target affinity toward human Topoisomerase II (Topo II), transforming these molecules into potent antineoplastic agents[3],[4].

These agents act primarily as topoisomerase poisons . Rather than simply blocking the enzyme's catalytic site, they intercalate into the DNA at the enzyme-cleavage site and stabilize the transient "cleavable complex." This prevents the religation of the DNA strands, leading to accumulation of double-strand breaks and subsequent apoptosis[5],[4].

MOA DNA Double-Stranded DNA Complex Transient Cleavable Complex (DNA-Enzyme) DNA->Complex Enzyme binding & cleavage Topo Topoisomerase II / DNA Gyrase Topo->Complex Ternary Ternary Complex (Drug-DNA-Enzyme) Complex->Ternary Intercalation & Stabilization No5290 Tetracyclic Quinolone No. 5290 No5290->Ternary Binds cleaved DNA ends Apoptosis DNA Strand Breaks & Cell Death Ternary->Apoptosis Prevents religation

Caption: Mechanism of Topoisomerase II poisoning by tetracyclic quinolone No. 5290.

Quantitative Baselines

Before initiating topoisomerase assays, it is critical to establish the baseline efficacy and cellular kinetics of No. 5290. The data below summarizes the foundational metrics of No. 5290 compared to standard fluoroquinolones, demonstrating its ability to evade efflux mechanisms in resistant strains[2].

Target / StrainMetricCompoundValueReference Context
S. aureus (Quinolone-susceptible)MICNo. 52900.05 µg/mLKotera et al., 1991[2]
S. aureus (NRFX/CPFX-resistant)MICNo. 52900.05 µg/mLKotera et al., 1991[2]
S. aureus (Quinolone-susceptible)Cellular UptakeNo. 52902.47 µg/mg dry cellKotera et al., 1991[2]
Human Topoisomerase IIDecatenation IC₅₀Tetracyclic Analog (A-62176)3.2 µMBenchmark for tetracyclic class[5]

Experimental Rationale & Assay Selection

To accurately profile a tetracyclic quinolone, researchers must utilize a multi-tiered assay approach.

  • The Decatenation Assay utilizes kinetoplast DNA (kDNA) to measure overall catalytic inhibition. kDNA is a massive network of interlocked minicircles that cannot enter an agarose gel. Active Topo II decatenates this network into free minicircles that migrate rapidly.

  • The Cleavage Assay utilizes supercoiled plasmid DNA to distinguish poisons from catalytic inhibitors. Poisons (like No. 5290) will trap the enzyme in the cleaved state, resulting in a distinct linear DNA band on the gel[4].

Workflow Prep 1. Prepare No. 5290 Dilutions (0.1 - 100 µM) AssaySel 2. Select Topoisomerase Assay Prep->AssaySel Supercoil DNA Gyrase Supercoiling (Relaxed pBR322) AssaySel->Supercoil Decatenation Topo II Decatenation (Kinetoplast DNA) AssaySel->Decatenation Cleavage DNA Cleavage Assay (Linearization check) AssaySel->Cleavage Incubate 3. Incubate at 37°C for 30 min Supercoil->Incubate Decatenation->Incubate Cleavage->Incubate Stop 4. Stop Reaction (SDS + Proteinase K) Incubate->Stop Gel 5. Agarose Gel Electrophoresis (EtBr Staining) Stop->Gel Quant 6. Densitometric Quantification (IC50 / EC2 Determination) Gel->Quant

Caption: Step-by-step workflow for evaluating No. 5290 in topoisomerase inhibition assays.

Validated Methodologies

Protocol A: kDNA Decatenation Assay (Catalytic Inhibition Screen)

Objective : Determine the IC₅₀ of No. 5290 for overall Topo II catalytic activity[5].

Self-Validating System Controls :

  • Vehicle Control : Enzyme + kDNA + DMSO (≤1%). Validates that the solvent does not artificially inhibit enzyme kinetics.

  • Positive Control : Enzyme + kDNA + Etoposide (100 µM). Validates assay sensitivity to known Topo II inhibitors.

  • Enzyme-Free Control : kDNA + No. 5290. Validates that the quinolone does not degrade or alter DNA migration independently.

Step-by-Step Procedure :

  • Buffer Assembly : Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM dithiothreitol, and 30 µg/mL BSA.

    • Causality: ATP is strictly required because Topo II relies on ATP hydrolysis to drive the conformational changes necessary for the strand-passage mechanism.

  • Substrate Addition : Add 200 ng of kDNA per 20 µL reaction volume.

  • Drug Titration : Introduce No. 5290 at concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced protein denaturation.

  • Enzyme Initiation : Add 1 unit of human Topoisomerase IIα. Incubate at 37°C for exactly 30 minutes.

  • Reaction Termination : Rapidly add 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 15 minutes.

    • Causality: SDS immediately denatures the enzyme, halting activity. Proteinase K digests the denatured enzyme, releasing the DNA. Without this step, protein-DNA aggregates will remain stuck in the gel well, causing false-positive inhibition readings.

  • Resolution : Add 6X tracking dye and resolve the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100V for 1 hour. Quantify the disappearance of the fast-migrating minicircle band using densitometry.

Protocol B: Topoisomerase II-Mediated DNA Cleavage Assay (Poison Identification)

Objective : Determine if No. 5290 acts as a Topo II poison by stabilizing the cleavable complex, leading to DNA strand breaks[4].

Step-by-Step Procedure :

  • Substrate Selection : Use 0.3 µg of negatively supercoiled pBR322 plasmid DNA per reaction.

  • ATP-Depleted Assembly : Assemble the reaction buffer without ATP.

    • Causality: Topo II can establish the pre-strand-passage cleavage complex without ATP. Omitting ATP prevents rapid catalytic turnover, synchronizing the complexes and vastly enhancing the detection window for trapped intermediates.

  • Incubation : Combine pBR322, Topo II (10 units), and No. 5290.

    • Causality: A stoichiometric excess of enzyme (10 units vs. the 1 unit used in decatenation) is required because this assay measures a physical trapping event rather than a catalytic turnover event.

  • Trapping the Complex : Incubate for 30 min at 37°C, then rapidly add SDS to a final concentration of 1%.

    • Causality: The rapid addition of strong detergent denatures the enzyme before it can religate the DNA, permanently trapping the covalent bonds between the Topo II tyrosine residues and the 5' ends of the cleaved DNA.

  • Protein Digestion : Add Proteinase K (100 µg/mL) and incubate at 50°C for 30 minutes.

    • Causality: The bulky 170 kDa Topo II protein must be digested. If left attached, the linearized DNA will suffer from severe electrophoretic retardation.

  • Electrophoresis : Run on a 1% agarose gel. The presence of No. 5290 as a poison will generate a distinct band of linear DNA , which migrates between the nicked (top) and supercoiled (bottom) plasmid bands.

References

Sources

Method

Application Note: Minimum Inhibitory Concentration (MIC) Assay Setup for Tetracyclic Quinolone No. 5290

Introduction & Mechanistic Rationale Fluoroquinolone resistance in Staphylococcus aureus (including MRSA) is a compounding clinical challenge driven primarily by chromosomal mutations in the target enzymes (topoisomerase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Fluoroquinolone resistance in Staphylococcus aureus (including MRSA) is a compounding clinical challenge driven primarily by chromosomal mutations in the target enzymes (topoisomerase IV and DNA gyrase) and the active extrusion of the drug via multidrug efflux pumps such as NorA, NorB, and NorC ()[1]. Standard fluoroquinolones like ciprofloxacin and norfloxacin are readily recognized by these membrane-bound efflux systems, leading to sub-lethal intracellular concentrations and subsequent therapeutic failure.

Tetracyclic Quinolone No. 5290 (hereafter referred to as Quinolone 5290) is a novel, highly lipophilic fluoroquinolone derivative featuring a unique tetracyclic pyridone carboxylic acid core. Unlike legacy fluoroquinolones, Quinolone 5290 maintains potent antibacterial activity against both quinolone-susceptible and moderately resistant S. aureus strains. Mechanistic studies reveal that this sustained efficacy is driven by the molecule's ability to evade recognition by staphylococcal efflux pumps ()[2]. Because the efflux mechanism is rendered ineffective, Quinolone 5290 achieves exceptionally high intracellular accumulation (~2.47 µg/mg dry cell weight)[2], allowing it to successfully inhibit its primary targets, DNA gyrase and topoisomerase IV, even in strains harboring moderate target-site mutations.

To accurately quantify the in vitro susceptibility of bacterial isolates to this compound, a highly controlled Broth Microdilution (BMD) assay must be established.

Mechanism Cipro Standard Fluoroquinolones (e.g., Ciprofloxacin) NorA NorA / NorC Efflux Pumps (S. aureus Membrane) Cipro->NorA Recognized TopoIV Topoisomerase IV & DNA Gyrase Cipro->TopoIV Low Accumulation (Sub-lethal) Q5290 Tetracyclic Quinolone No. 5290 Q5290->NorA Evades Recognition Q5290->TopoIV High Intracellular Accumulation NorA->Cipro Effluxed (Resistance) Death DNA Cleavage & Bacterial Cell Death TopoIV->Death Target Inhibition

Mechanism of Quinolone 5290 evading S. aureus efflux pumps to inhibit Topoisomerase IV/DNA Gyrase.

Experimental Design: The Self-Validating Assay Architecture

As a Senior Application Scientist, I emphasize that an MIC assay for a novel lipophilic compound cannot simply follow standard clinical workflows without rigorous internal validation. The architecture of this assay incorporates specific causality-driven controls to ensure data integrity:

  • Solvent Causality (DMSO Control): Due to its extended tetracyclic ring system, Quinolone 5290 exhibits high lipophilicity and requires Dimethyl Sulfoxide (DMSO) for initial solubilization. Because DMSO can be toxic to bacteria at concentrations >1% (v/v), the assay must include a "Vehicle Control" well containing the maximum assay concentration of DMSO without the drug to confirm that growth inhibition is solely due to Quinolone 5290.

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. The standardized physiological concentrations of divalent cations (Ca²⁺ and Mg²⁺) prevent the artificial chelation of the fluoroquinolone, which would otherwise falsely elevate the MIC.

  • Efflux Validation via CCCP (Optional but Recommended): To definitively prove that a strain's susceptibility profile is tied to efflux evasion, a parallel MIC assay can be run in the presence of Carbonyl cyanide m-chlorophenylhydrazone (CCCP). CCCP collapses the bacterial proton motive force, disabling NorA/NorC pumps. For standard ciprofloxacin, adding CCCP drastically lowers the MIC in resistant strains. For Quinolone 5290, the MIC remains largely unchanged, validating its intrinsic efflux evasion ()[2].

Materials and Reagents

  • Test Compound: Tetracyclic Quinolone No. 5290 (Standardized powder, known purity/potency).

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), cell-culture grade.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Consumables: 96-well clear, U-bottom, polystyrene microtiter plates.

  • Bacterial Strains: Test isolates of S. aureus, plus Quality Control (QC) strain S. aureus ATCC 29213 (susceptible) and a known NorA-overexpressing strain (e.g., SA-1199B).

Detailed Step-by-Step Protocol

Step 1: Drug Preparation & Serial Dilution
  • Stock Solution: Weigh the Quinolone 5290 powder and dissolve it in 100% DMSO to achieve a stock concentration of 10 mg/mL. (Note: Adjust the powder weight based on the specific potency of the lot).

  • Intermediate Dilution: Dilute the stock solution 1:100 in CAMHB to create a 100 µg/mL working solution (containing 1% DMSO).

  • Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of the working solution to well 1. Transfer 50 µL from well 1 to well 2, mix by pipetting, and continue this 2-fold serial dilution through well 10. Discard 50 µL from well 10. (The concentration range in wells 1-10 will be 100 µg/mL down to 0.19 µg/mL before inoculation. To capture the ultra-potent 0.05 µg/mL MIC, adjust the starting concentration in well 1 to 4 µg/mL).

  • Controls: Well 11 serves as the Growth Control (50 µL CAMHB + Inoculum). Well 12 serves as the Sterility Control (100 µL CAMHB only).

Step 2: Inoculum Preparation
  • Select 3-5 well-isolated colonies of S. aureus from an overnight agar plate (18-24 hours old).

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Critical: Use this suspension within 15 minutes to prevent cellular replication from altering the baseline CFU count.

  • Dilute the adjusted suspension 1:150 in CAMHB to yield an intermediate concentration of 1×106 CFU/mL.

Step 3: Inoculation and Incubation
  • Add 50 µL of the intermediate inoculum ( 1×106 CFU/mL) to wells 1 through 11.

  • The final assay volume per well is 100 µL. The final bacterial concentration is 5×105 CFU/mL, and the drug concentrations are halved (e.g., well 1 is now 50 µg/mL).

  • Seal the plate with a breathable membrane to prevent evaporation.

  • Incubate the plate at 35 ± 2°C for 16 to 20 hours in an ambient air incubator.

Step 4: Reading and Interpretation
  • Examine the plate using a reflective viewing device.

  • Validate the assay: The Sterility Control (Well 12) must be completely clear, and the Growth Control (Well 11) must show a distinct macroscopic button of cells or uniform turbidity.

  • Determine the MIC: The MIC is defined as the lowest concentration of Quinolone 5290 that completely inhibits visible bacterial growth.

Workflow Stock Q-5290 Stock (10 mg/mL in DMSO) Dilution 2-Fold Serial Dilution in CAMHB Stock->Dilution Plate 96-Well Microtiter Plate (Wells 1-10: Drug + Bugs) Dilution->Plate Inoculum S. aureus Inoculum (5x10^5 CFU/mL) Inoculum->Plate Controls Well 11: Growth Ctrl Well 12: Sterility Ctrl Inoculum->Controls Incubate Incubation (35°C, 16-20 hrs) Plate->Incubate Controls->Incubate Read Visual MIC Reading (Lowest conc. w/o growth) Incubate->Read

Broth microdilution workflow for Quinolone 5290 MIC determination in 96-well microtiter plates.

Data Presentation: Expected MIC Profiles

The unique structural properties of Quinolone 5290 yield a distinct susceptibility profile compared to legacy fluoroquinolones. The table below summarizes the expected MIC values based on foundational in vitro studies[2].

Bacterial Strain PhenotypeNorfloxacin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Quinolone 5290 MIC (µg/mL)
S. aureus (Quinolone-Susceptible)≤ 6.25≤ 1.560.05
S. aureus (Moderately Resistant)25.0 - 50.03.13 - 12.50.05

Interpretation Note: The identical MIC (0.05 µg/mL) across both susceptible and moderately resistant phenotypes underscores the drug's ability to bypass the efflux-mediated resistance mechanisms that typically trap earlier generation fluoroquinolones[2].

References

  • Kotera Y, Inoue Y, Ohashi M, Tsukamoto G. Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus. Chem Pharm Bull (Tokyo). 1991;39(10):2644-6. URL:[Link]

  • Costa SS, Viveiros M, Amaral L, Couto I. Multidrug efflux pumps in Staphylococcus aureus: an update. Open Microbiol J. 2013;7:59–71. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting precipitation issues with tetracyclic quinolone 5290 in vitro

A Guide to Troubleshooting In Vitro Precipitation Issues Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for precipita...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting In Vitro Precipitation Issues

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for precipitation issues encountered with tetracyclic quinolone 5290 and related compounds in vitro. Our goal is to move beyond simple procedural steps and explain the underlying physicochemical principles, empowering you to proactively design robust experiments and interpret your results with confidence.

The Challenge: Why Do Tetracyclic Quinolones Precipitate?

Tetracyclic quinolones, like many advanced small molecules, possess complex physicochemical properties that can make them challenging to work with in aqueous in vitro systems. The core issue often lies with their limited solubility under physiological conditions. Most quinolones are zwitterionic, meaning they have both acidic and basic functional groups.[1] At physiological pH (typically 7.2-7.4), these compounds are often near their isoelectric point, a state of neutral net charge that corresponds to their lowest aqueous solubility.[1][2]

Understanding this principle is the first step toward preventing and resolving precipitation, which can otherwise lead to inaccurate compound concentrations, misleading assay results, and potential cytotoxicity from particulate matter.[3][4][5]

Section 1: Immediate Troubleshooting - "My compound crashed out right away!"

This section addresses the common scenario where precipitation occurs immediately or very shortly after adding the compound's stock solution to your aqueous culture medium or buffer.

FAQ 1: I added my DMSO stock of 5290 to my cell culture media, and it immediately turned cloudy. What happened?

This is a classic case of "solvent shock." [6] Your compound is highly soluble in a concentrated organic solvent like DMSO, but its solubility is much lower in the aqueous environment of your culture medium. When you add the concentrated stock, the DMSO rapidly disperses, creating localized micro-environments where the compound's concentration far exceeds its aqueous solubility limit, causing it to crash out of solution.[6]

Solutions:

  • Reduce Stock Concentration: Prepare a more dilute stock solution in DMSO (e.g., 10 mM instead of 100 mM). This requires adding a larger volume to reach your final concentration, but the dilution into the aqueous phase is less abrupt.[6][7]

  • Optimize the Addition Method: The key is to ensure rapid and uniform mixing.

    • Pre-warm your cell culture medium to 37°C before adding the compound.[6]

    • Do not add the stock solution directly to the side of the vessel or into an unstirred pool of liquid.[6]

    • Add the stock solution drop-wise into the vortex of the gently swirling medium. This avoids localized high concentrations.[6]

  • Lower the Final Concentration: Your target concentration may simply be too high for the compound's solubility in the final medium. The first crucial step in any experiment should be to determine the maximum soluble concentration.[6]

Experimental Protocol: Determining Maximum Soluble Concentration

This protocol should be performed using the exact same cell culture medium (including serum and other additives) that you will use in your main experiment.

  • Prepare a series of 1.5 mL microcentrifuge tubes, each containing 1 mL of your complete cell culture medium.

  • Prepare serial dilutions of your Tetracyclic Quinolone 5290 stock solution to create a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, etc.).

  • Add the corresponding volume of stock solution to each tube of medium, ensuring the final DMSO concentration is consistent across all tubes and below your cell line's tolerance limit (typically ≤0.5%).

  • Incubate the tubes under the same conditions as your experiment (e.g., 2 hours at 37°C, 5% CO₂).

  • After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any fine precipitate.

  • Visually inspect each tube against a dark background. The highest concentration that remains perfectly clear, with no visible pellet, is your approximate maximum soluble concentration.

Visualization: The "Solvent Shock" Precipitation Pathway

cluster_0 Step 1: Initial State cluster_1 Step 2: Rapid Addition cluster_2 Step 3: Outcome Stock High Conc. 5290 in DMSO Stock Micro Localized High Conc. of 5290 & DMSO Stock->Micro Pipette Media Aqueous Cell Culture Medium Media->Micro Precipitate Compound Precipitates (Exceeds Aqueous Solubility) Micro->Precipitate DMSO disperses

Caption: Workflow illustrating how rapid addition of organic stock leads to precipitation.

Section 2: Delayed Troubleshooting - "It was clear, but now I see particles!"

This section handles cases where precipitation appears hours or even days into an experiment.

FAQ 2: My media with 5290 was clear when I started my assay, but after 24 hours in the incubator, I see a fine powder or crystals. Why?

This indicates that while you may have been under the initial kinetic solubility limit, the compound is not stable in solution under your specific experimental conditions over time.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
pH Shift Cell metabolism can acidify or alter the local pH of the medium over time.[6] Since quinolone solubility is highly pH-dependent, a small shift can be enough to cause precipitation of the zwitterionic form.[2]1. Measure the pH of your culture medium at the end of the experiment. 2. Consider using a medium with a more robust buffering system (e.g., HEPES) if significant changes are observed.[6]
Temperature Instability While media is pre-warmed, some compounds have lower solubility at 37°C over extended periods compared to room temperature.[6]1. Perform the Maximum Soluble Concentration test (described above) with an incubation time that matches your experiment's duration. 2. If solubility is higher at a lower temperature, this may indicate a fundamental stability issue with the molecule at 37°C.
Interaction with Media Components Your compound may be interacting with salts, amino acids, or, most commonly, proteins in fetal bovine serum (FBS), forming less soluble complexes.[6][8]1. If using serum, test the compound's stability in a serum-free version of your medium. 2. If it is stable without serum, try reducing the serum concentration.[6]
Evaporation In multi-day experiments, evaporation from culture plates can increase the concentration of all components, including your compound, pushing it past its solubility limit.[4][6]1. Ensure proper humidification in your incubator. 2. Use plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term cultures.
Chelation Quinolones are known to chelate divalent metal ions like Ca²⁺ and Mg²⁺, which are abundant in culture media.[9] This can form insoluble complexes.1. This is an intrinsic property. While difficult to avoid, be aware that media composition can influence stability. When preparing custom media, add calcium salts last and from a separate stock to prevent initial precipitation.[4][10][11]
Visualization: Troubleshooting Workflow for Delayed Precipitation

Start Precipitation Observed After Incubation Check_pH Measure pH of Spent Media Start->Check_pH Check_Serum Test in Serum-Free Media Check_pH->Check_Serum No pH_Shift pH Shift Detected Check_pH->pH_Shift Yes Check_Evap Inspect for Evaporation Check_Serum->Check_Evap No Serum_Interact Stable w/o Serum Check_Serum->Serum_Interact Yes Check_Time Run Long-Term Solubility Test Check_Evap->Check_Time No Evap_Issue Evaporation Occurred Check_Evap->Evap_Issue Yes Time_Issue Precipitates Over Time Check_Time->Time_Issue Yes Sol_pH Use HEPES-buffered media pH_Shift->Sol_pH Sol_Serum Reduce Serum % Serum_Interact->Sol_Serum Sol_Evap Improve Humidification / Seal Plates Evap_Issue->Sol_Evap Sol_Time Reduce Final Concentration Time_Issue->Sol_Time

Caption: A logical workflow for diagnosing the cause of delayed compound precipitation.

Section 3: Proactive Strategies & Advanced Solutions

FAQ 3: How can I design my experiments to avoid these issues from the start?

A proactive approach saves time and ensures data integrity.

  • Characterize Your Compound Early: Perform the Maximum Soluble Concentration test before any biological assay.

  • Always Use Fresh Dilutions: Do not store your compound diluted in aqueous media for long periods. Prepare it fresh from the organic stock for each experiment.

  • Maintain DMSO Consistency: Ensure that the final concentration of DMSO is identical in all wells, including vehicle controls, to avoid solvent-induced artifacts. A final concentration >0.5% can have biological effects on its own.[7]

  • Consider Advanced Formulations: For extremely insoluble compounds, you may need to explore formulation strategies used in drug development. This can involve using "precipitation inhibitors" like hydroxypropyl methylcellulose (HPMC) or surfactants like Pluronic® F127, which can help maintain a supersaturated state.[5][12] These methods require careful validation to ensure the excipients themselves do not interfere with your assay.

Visualization: pH and Quinolone Solubility

cluster_pH pH Scale cluster_form Dominant Molecular Form cluster_sol Resulting Solubility pH_low Low pH (<5) Cationic Cationic (Protonated) [5290-H]⁺ pH_phys Physiological pH (7.2 - 7.4) Zwitterionic Zwitterionic (Neutral net charge) [5290]⁰ pH_high High pH (>9) Anionic Anionic (Deprotonated) [5290]⁻ Cationic->Zwitterionic pH increases Sol_high1 Higher Solubility Zwitterionic->Anionic pH increases Sol_low LOWEST SOLUBILITY Sol_high2 Higher Solubility

Caption: Relationship between pH, the ionic form of a zwitterionic quinolone, and its solubility.

By systematically addressing these potential causes, you can overcome the challenges of working with tetracyclic quinolone 5290 and ensure the reliability and reproducibility of your in vitro data.

References
  • Leal, J., et al. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(21), 6695. Retrieved March 24, 2026, from [Link]

  • Ross, D. L., & Riley, C. M. (1992). Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 83(1-3), 267-276. Retrieved March 24, 2026, from [Link]

  • Dai, W. G. (2012). In Vitro High-throughput Drug Precipitation Methods for Oral Formulations. American Pharmaceutical Review. Retrieved March 24, 2026, from [Link]

  • Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 199-212. Retrieved March 24, 2026, from [Link]

  • Hebling, N., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal, 14(7), 1800539. Retrieved March 24, 2026, from [Link]

  • Rusu, A., Gyéresi, Á., & Hancu, G. (2012). New Perspectives: Quinolones as Complexation Agents. Acta Medica Marisiensis, 58(1). Retrieved March 24, 2026, from [Link]

  • Mahmood, A., et al. (2011). Comparative dissolution profiles of representative quinolones in different media. Journal of Pharmacy & Bioallied Sciences, 3(1), 124-129. Retrieved March 24, 2026, from [Link]

  • Leal, J., et al. (2021). Physicochemical Properties of Quinolone Antibiotics in Various Environments. Molecules, 26(21), 6695. Retrieved March 24, 2026, from [Link]

  • Sun, C., et al. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). bioRxiv. Retrieved March 24, 2026, from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics. Current Topics in Medicinal Chemistry, 14(4), 439-458. Retrieved March 24, 2026, from [Link]

  • S., A. N., & S., S. (2018). In vitro methods to assess drug precipitation. Journal of Applied Pharmaceutical Science, 8(1), 169-176. Retrieved March 24, 2026, from [Link]

  • O'Shea, R., & Moser, H. E. (2008). Physicochemical Properties of Antibacterial Compounds: Implications for Drug Discovery. Journal of Medicinal Chemistry, 51(10), 2871-2878. Retrieved March 24, 2026, from [Link]

  • Pintilie, L., et al. (2014). ANTIBACTERIAL QUINOLONES: CIPROFLOXACIN. Lucrări Ştiinţifice, 57(2), 247-250. Retrieved March 24, 2026, from [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell Life Science & Technology. Retrieved March 24, 2026, from [Link]

  • Park, H. R., Kim, T. H., & Bark, K. M. (2002). Physicochemical properties of quinolone antibiotics in various environments. European Journal of Medicinal Chemistry, 37(6), 443-460. Retrieved March 24, 2026, from [Link]

  • Question on ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. Retrieved March 24, 2026, from [Link]

  • Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. (2022, August 31). Luoyang FuDau Biotechnology Co., Ltd. Retrieved March 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Extraction of Tetracyclic Quinolone No. 5290

Welcome to the dedicated technical support center for the novel tetracyclic quinolone, No. 5290.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the novel tetracyclic quinolone, No. 5290. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of extracting and purifying this compound. Recognizing that each experimental context is unique, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to optimize your extraction yield and purity. Our approach is grounded in established principles of analytical chemistry and extensive field experience with quinolone-class compounds.

I. Understanding the Molecule: Foundational Principles for Extraction

Tetracyclic quinolones, like No. 5290, are structurally complex molecules. Their tetracyclic nature and the presence of functional groups typical of quinolones, such as carboxylic acid and amine moieties, render them amphoteric.[1] This means their charge state is highly dependent on pH, a critical factor to manipulate during extraction.[1] Furthermore, quinolones are known to chelate with divalent and trivalent metal ions, which can significantly hinder extraction efficiency if not properly addressed.[2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the extraction of tetracyclic quinolone No. 5290.

Issue 1: Low or No Recovery of No. 5290 in the Final Eluate

Possible Causes & Recommended Solutions

Potential Cause Underlying Principle & Explanation Troubleshooting Steps & Recommendations
Incorrect pH of Sample/Solvents Quinolones are amphoteric; their solubility and retention on SPE cartridges are pH-dependent.[1] At a pH below their pKa, the carboxylic group is protonated (neutral), and the amine group is protonated (positive charge). At a pH above their pKa, the carboxylic group is deprotonated (negative charge), and the amine group is neutral. This charge state dictates its interaction with SPE sorbents and solubility in different solvents.1. Determine the pKa of No. 5290. If not known, perform a pH-solubility profile. 2. For Reversed-Phase SPE (e.g., C18, HLB): Adjust the sample pH to be 2-3 units below the pKa of the most basic functional group to ensure a more neutral or positively charged molecule that will retain on the non-polar sorbent. Acidifying the sample with formic acid or phosphoric acid is a common practice.[4] 3. For Ion-Exchange SPE: Use a mixed-mode or cation-exchange sorbent if the compound is positively charged at the loading pH.[6]
Suboptimal SPE Sorbent Choice The choice of sorbent material is critical for effective retention and elution. Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are often preferred for quinolones due to their dual retention mechanism for both polar and non-polar compounds.[4][5][9]1. If using C18: Consider switching to an Oasis HLB cartridge, which has shown high recovery for a broad range of quinolones.[5][9] 2. Test different sorbents: If yield remains low, screen other sorbents like mixed-mode cation exchange (MCX) cartridges.
Inefficient Elution from SPE Cartridge The elution solvent must be strong enough to disrupt the interactions between No. 5290 and the SPE sorbent. For reversed-phase sorbents, this typically involves a high percentage of organic solvent. For ion-exchange, a change in pH or ionic strength is needed.1. Increase Organic Content: For reversed-phase SPE, increase the percentage of acetonitrile or methanol in the elution solvent.[9] 2. Modify Elution Solvent pH: Adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the organic elution solvent can neutralize a positively charged quinolone, reducing its interaction with the sorbent and improving elution.[6] A common elution solvent is 5% ammonia solution in methanol or acetonitrile.[6]
Analyte Degradation Quinolones can be susceptible to degradation under harsh pH conditions or prolonged exposure to certain solvents.[10]1. Assess Stability: Perform stability studies of No. 5290 in the solvents and pH conditions used during extraction. 2. Minimize Exposure Time: Reduce the duration of the extraction and evaporation steps. 3. Temperature Control: Avoid high temperatures during solvent evaporation.[11]
Matrix Effects (Ion Suppression/Enhancement) Co-extracted matrix components can interfere with the ionization of No. 5290 in the mass spectrometer source, leading to artificially low signals.1. Improve Sample Cleanup: Incorporate additional cleanup steps, such as a protein precipitation step for biological samples prior to SPE.[4] 2. Dilute the Sample: Diluting the final extract can mitigate matrix effects, but may also reduce the concentration of No. 5290 below the limit of detection. 3. Use an Internal Standard: A stable isotope-labeled internal standard of No. 5290 is ideal to compensate for matrix effects.
Issue 2: Poor Reproducibility and High Variability in Yield

Possible Causes & Recommended Solutions

Potential Cause Underlying Principle & Explanation Troubleshooting Steps & Recommendations
Inconsistent Sample Pretreatment Variations in homogenization, centrifugation speed/time, or pH adjustment can lead to inconsistent results.1. Standardize Protocols: Ensure all sample pretreatment steps are performed consistently for all samples. 2. Automate where possible: Use automated liquid handlers for precise solvent and reagent dispensing.
SPE Cartridge Inconsistency or Overloading Variability between SPE cartridge batches or exceeding the cartridge's capacity can affect recovery.1. Test New Lots: When opening a new box of SPE cartridges, run a quality control sample to ensure consistency. 2. Determine Cartridge Capacity: Perform a loading study to find the maximum amount of sample that can be loaded without breakthrough of No. 5290.
Incomplete Solvent Evaporation/Reconstitution Residual water or incomplete reconstitution of the dried extract can lead to poor chromatography and variable results.1. Ensure Complete Drying: Use a gentle stream of nitrogen and moderate heat to ensure the eluate is completely dry. 2. Optimize Reconstitution: Vortex and sonicate the dried extract in the reconstitution solvent to ensure complete dissolution. The reconstitution solvent should be compatible with the initial mobile phase of the HPLC method.

III. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for developing an extraction method for a novel tetracyclic quinolone like No. 5290?

A1: Start with a generic Solid-Phase Extraction (SPE) method using an Oasis HLB cartridge, as this has broad applicability for quinolones.[4][5][12][9] A good starting point for the extraction solvent in a Solid-Liquid Extraction (SLE) would be a mixture of an organic solvent like acetonitrile or methanol with an acidic buffer (e.g., citrate buffer at pH 4).[9]

Q2: How critical is the pH during the extraction process?

A2: It is arguably the most critical parameter. The charge state of No. 5290, which is dictated by the pH, will determine its solubility in aqueous and organic phases and its retention on SPE sorbents.[1] Careful optimization of pH at each step (sample loading, washing, and elution) is essential for high recovery.

Q3: My sample matrix is very complex (e.g., soil, animal tissue). What preliminary steps should I take before SPE?

A3: For complex matrices, a preliminary extraction and cleanup step is crucial.

  • For Soil/Sediment: An initial extraction with a solvent mixture like a phosphate buffer (pH 3) and acetonitrile with mechanical shaking or ultrasonication is effective.[13][14]

  • For Animal Tissue/Biological Fluids: A protein precipitation step is often necessary. This can be achieved by adding a precipitating agent like acetonitrile or a trichloroacetic acid solution, followed by centrifugation.[4]

Q4: I am observing peak tailing for No. 5290 during HPLC analysis. What could be the cause?

A4: Peak tailing for quinolones is often caused by interactions with free silanol groups on the silica-based stationary phase of the HPLC column. To mitigate this, you can:

  • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column.

Q5: What are the typical excitation and emission wavelengths for fluorescence detection of quinolones?

A5: Quinolones are naturally fluorescent.[4] Typical excitation wavelengths are in the range of 270-290 nm, and emission wavelengths are around 450-520 nm.[4][5][15] It is highly recommended to determine the optimal excitation and emission maxima for No. 5290 specifically using a fluorometer.

IV. Experimental Protocols

Protocol 1: General Purpose Solid-Phase Extraction (SPE) for Tetracyclic Quinolone No. 5290 from an Aqueous Matrix

This protocol is a robust starting point for extracting No. 5290 from relatively clean aqueous samples like wastewater or buffered solutions.

Materials:

  • Oasis HLB SPE Cartridges

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid

  • Ammonium Hydroxide

  • Deionized Water

  • Vortex mixer

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment:

    • Adjust the pH of the aqueous sample to ~3.0 using formic acid.

    • Centrifuge the sample to remove any particulates.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the Oasis HLB cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute No. 5290 from the cartridge with 2 x 2 mL of a solution of 5% ammonium hydroxide in methanol. Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in a known volume (e.g., 500 µL) of the initial mobile phase for your HPLC analysis. Vortex and sonicate to ensure complete dissolution.

Protocol 2: Liquid-Liquid Extraction (LLE) for Tetracyclic Quinolone No. 5290

This protocol is an alternative for initial cleanup or for matrices where SPE is not ideal.

Materials:

  • Ethyl Acetate or Dichloromethane (HPLC grade)

  • Sodium Hydroxide solution (1 M)

  • Hydrochloric Acid solution (1 M)

  • Separatory Funnel

  • Sodium Sulfate (anhydrous)

  • Rotary Evaporator

Procedure:

  • Sample Preparation:

    • Adjust the pH of the aqueous sample to ~8-9 using 1 M NaOH. At this pH, the carboxylic acid group will be deprotonated (charged), and the amine will be neutral, which may keep it in the aqueous phase. Alternatively, to extract into an organic phase, adjust the pH to be near the isoelectric point of the molecule.

  • Extraction:

    • Transfer the pH-adjusted sample to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate.

  • Collection of Organic Phase:

    • Drain the lower aqueous layer.

    • Collect the upper organic layer (ethyl acetate) into a clean flask.

    • Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times, combining all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract using a rotary evaporator.

  • Reconstitution:

    • Reconstitute the dried residue in a suitable solvent for HPLC analysis.

V. Visualization of Workflows

General SPE Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Sample Aqueous Sample pH_Adjust pH Adjustment (e.g., to pH 3) Sample->pH_Adjust Load Load Sample pH_Adjust->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Water) Load->Wash Elute Elute Analyte (e.g., 5% NH4OH in MeOH) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC Analysis Reconstitute->Analysis

Caption: General Solid-Phase Extraction (SPE) workflow for tetracyclic quinolone No. 5290.

Troubleshooting Logic for Low Extraction Yield

Troubleshooting_Yield cluster_investigate Investigation Path cluster_solution Potential Solutions Start Low Yield Detected Check_pH Is pH Optimal for Retention & Elution? Start->Check_pH Check_Sorbent Is SPE Sorbent Appropriate? (e.g., HLB) Start->Check_Sorbent Check_Elution Is Elution Solvent Strong Enough? Start->Check_Elution Check_Matrix Are Matrix Effects Suspected? Start->Check_Matrix Adjust_pH Adjust Sample/Solvent pH Check_pH->Adjust_pH Change_Sorbent Switch to HLB or Mixed-Mode Sorbent Check_Sorbent->Change_Sorbent Modify_Elution Increase Organic % or Add Modifier (NH4OH) Check_Elution->Modify_Elution Improve_Cleanup Add Cleanup Step (e.g., Protein Precipitation) Check_Matrix->Improve_Cleanup

Caption: Troubleshooting logic for addressing low extraction yield of No. 5290.

VI. References

  • Solid-phase Extraction and High Performance Liquid Chromatographic Analysis of Fluoroquinolone Antibiotic Residues in Milk Produ. (n.d.). CMU Journal of Natural Sciences.

  • Determination of Quinolone Antibiotics in Water Using Solid Phase Extraction-High Performance Liquid Chromatography-Fluorescence Method. (2011). Journal of Environmental & Analytical Toxicology.

  • Golet, E. M., Alder, A. C., & Giger, W. (2001). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Analytical Chemistry, 73(15), 3632–3638. [Link]

  • García-Mayor, M. A., Garcinuño, R. M., Fernández-Hernando, P., & Durand-Alegría, J. S. (2006). Determination of quinolones in water samples by solid-phase extraction and liquid chromatography with fluorimetric detection. Journal of Chromatography A, 1123(2), 159–165. [Link]

  • Wang, S., et al. (2025). Development of a Magnetic Solid-Phase Extraction-Liquid Chromatography Targeted to Five Fluoroquinolones in Food Based on Aptamer Recognition. Foods, 14(5), 738. [Link]

  • Woźniak, M. K., et al. (2021). Optimization of a Method for Extraction and Determination of Residues of Selected Antimicrobials in Soil and Plant Samples Using HPLC-UV-MS/MS. Molecules, 26(3), 672. [Link]

  • Patyra, E., et al. (2015). Screening method for the determination of tetracyclines and fluoroquinolones in animal drinking water by liquid chromatography with a diode array detector. Journal of Veterinary Research, 59(1), 81-88. [Link]

  • Stolker, A. A., et al. (2013). The analysis of tetracyclines, quinolones, macrolides, lincosamides, pleuromutilins, and sulfonamides in chicken feathers using UHPLC-MS/MS in order to monitor antibiotic use in the poultry sector. Analytical and Bioanalytical Chemistry, 405(28), 9237-9249. [Link]

  • Wei, H., et al. (2012). Simultaneous extraction and determination of fluoroquinolones, tetracyclines and sulfonamides antibiotics in soils using optimised solid phase extraction chromatography-tandem mass spectrometry. International Journal of Environmental Analytical Chemistry, 92(6), 698-713. [Link]

  • Ling, S. P., et al. (2023). FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. Malaysian Journal of Analytical Sciences, 27(3), 533-551. [Link]

  • Li, Y., et al. (2021). Simultaneous Determination of Tetracyclines and Fluoroquinolones in Poultry Eggs by UPLC Integrated with Dual-Channel-Fluorescence Detection Method. Molecules, 26(18), 5670. [Link]

  • Lee, J.-B., et al. (2015). Simultaneous Determination of Tetracylines and Quinolones Antibiotics in Egg by Ultra-Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 58(4), 565-573. [Link]

  • Li, Y., et al. (2021). Determination of quinolone antibiotics in honey by pH-induced natural deep eutectic solvent combined with vortex-assisted dispersive liquid–liquid microextraction. Analytical Methods, 13(43), 5174-5181. [Link]

  • Mitsuhashi, S., et al. (1991). Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 28(1), 79-87. [Link]

  • Sznura, K., et al. (2023). The Chemometric Evaluation of the Factors Influencing Cloud Point Extraction for Fluoroquinolones. Molecules, 28(12), 4851. [Link]

  • da Silva, B. S., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au, 3(6), 499-514. [Link]

  • Heller, D. N., et al. (2006). Development of Multiclass Methods for Drug Residues in Eggs: Hydrophilic Solid-Phase Extraction Cleanup and Liquid Chromatography/Tandem Mass Spectrometry Analysis of Tetracycline, Fluoroquinolone, Sulfonamide, and β-Lactam Residues. Journal of Agricultural and Food Chemistry, 54(15), 5279-5292. [Link]

  • Passos, H., et al. (2015). Improved extraction of fluoroquinolones with recyclable ionic-liquid-based aqueous biphasic systems. RSC Advances, 5(90), 73574-73582. [Link]

  • Turiel, E., et al. (2007). Multiresidue analysis of quinolones and fluoroquinolones in soil by ultrasonic-assisted extraction in small columns and HPLC-UV. Journal of Separation Science, 30(5), 699-706. [Link]

  • Prosea Technology. (2024). What factors affect extraction efficiency? Prosea Technology News. [Link]

  • Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(3), 115. [Link]

  • da Silva, B. S., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au, 3(6), 499-514. [Link]

  • Wei, H., et al. (2010). Simultaneous Extraction and Determination of Eighteen Fluoroquinolone, Tetracycline and Sulfonamide Antibiotics from Soils Using Solid-phase Extraction and Liquid Chromatography Tandem Mass Spectrometry. International Journal of Environmental Analytical Chemistry, 92(6), 698-713. [Link]

  • Chopra, I., & Roberts, M. (2001). Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance. Microbiology and Molecular Biology Reviews, 65(2), 232-260. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. In Wikipedia. Retrieved March 24, 2026, from [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Aldred, K. J., et al. (2014). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. Bioorganic & Medicinal Chemistry Letters, 24(1), 3-14. [Link]

  • Picó, Y., & Andreu, V. (2007). Analytical strategies to determine quinolone residues in food and the environment. TrAC Trends in Analytical Chemistry, 26(6), 534-546. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Off-Target Cytotoxicity of Tetracyclic Quinolone No. 5290

Welcome to the Technical Support Center for advanced drug development. As a Senior Application Scientist, I have designed this guide to help researchers and medicinal chemists troubleshoot the off-target cytotoxicity fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced drug development. As a Senior Application Scientist, I have designed this guide to help researchers and medicinal chemists troubleshoot the off-target cytotoxicity frequently observed during the preclinical evaluation of Tetracyclic Quinolone No. 5290 .

While No. 5290 exhibits exceptionally potent antibacterial activity against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus due to its unique thiazolopyrazine-incorporated tetracyclic structure, this same bulky scaffold can inadvertently trigger severe cytotoxicity in mammalian cells. This guide provides the mechanistic insights, diagnostic workflows, and self-validating protocols required to isolate and engineer out these off-target effects.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does Quinolone No. 5290 cause rapid apoptosis in mammalian cell lines at concentrations >10 µM, despite being designed as a prokaryotic DNA gyrase inhibitor? A1: The primary driver of this cytotoxicity is off-target eukaryotic Topoisomerase II (Topo II) poisoning. While standard fluoroquinolones (like ciprofloxacin) are highly selective for bacterial DNA gyrase and Topoisomerase IV, the extended tetracyclic core of No. 5290 mimics the pharmacophore of certain anticancer agents. It intercalates into the mammalian Topo II-DNA cleavage complex, stabilizing it and preventing DNA religation. This generates massive double-stranded DNA breaks (DSBs), which trigger the ATM/ATR DNA damage response pathway, inevitably leading to apoptosis .

Q2: Our cell viability assays show high toxicity, but our in vitro Topo II cleavage assays are negative. What alternative mechanisms should we investigate? A2: If Topo II poisoning is ruled out, the secondary suspect is mitochondrial toxicity . Quinolones can cross the mitochondrial membrane and inhibit mitochondrial topoisomerases, leading to a gradual depletion of mitochondrial DNA (mtDNA) over multiple cell division cycles. This impairs the electron transport chain, causing oxidative stress and cell death. You must run a mitochondrial respiration assay (e.g., Seahorse XF) to differentiate between acute nuclear Topo II poisoning and chronic mitochondrial impairment.

Q3: How can we chemically modify the No. 5290 scaffold to rescue the therapeutic window without losing its efficacy against resistant S. aureus? A3: Structure-Activity Relationship (SAR) studies indicate that the selectivity index is highly sensitive to substitutions at the C-7 and C-8 positions. The high bacterial uptake of No. 5290 is driven by its ability to evade bacterial efflux pumps 1. To reduce eukaryotic toxicity, introduce steric bulk at the C-7 piperazinyl moiety. The eukaryotic Topo II binding pocket is narrower than the bacterial DNA gyrase pocket; precise steric hindrance will cause a "clash" in mammalian enzymes while retaining affinity for the bacterial target 2.

Part 2: Quantitative Data Summaries

To establish a baseline for your assays, compare your synthesized batches of No. 5290 against standard clinical quinolones using the reference data below.

Table 1: Comparative in vitro Cytotoxicity and Antibacterial Efficacy

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Eukaryotic Topo II IC₅₀ (µM)Mammalian Cell CC₅₀ (µM)Selectivity Index (CC₅₀/MIC)
No. 5290 0.050.1015.228.5570
Ciprofloxacin 0.390.01250.0>500.0>1200
Norfloxacin 1.560.05>500.0>500.0>320

Note: A Selectivity Index (SI) > 1000 is generally required for safe systemic administration. No. 5290's SI of 570 indicates a narrow therapeutic window necessitating SAR optimization.

Part 3: Visualizing the Mechanisms

TopoII_Pathway Q5290 Quinolone No. 5290 (Tetracyclic Core) TopoII Eukaryotic Topo II Binding Pocket Q5290->TopoII Off-target affinity Cleavage Stabilization of Cleavage Complex TopoII->Cleavage Intercalation DSB Double-Strand DNA Breaks Cleavage->DSB Enzyme trapping ATM ATM/ATR Pathway Activation DSB->ATM DNA Damage Response Apoptosis Cellular Apoptosis ATM->Apoptosis Unresolved damage

Pathway of No. 5290-induced eukaryotic Topo II poisoning and apoptosis.

Workflow Tox Observe Cytotoxicity (CC50 < 50 µM) Assay Run Topo II Cleavage Assay Tox->Assay Mito Run Mitochondrial Stress Test Tox->Mito HighTopo High Topo II Inhibition Assay->HighTopo Positive HighMito High mtDNA Depletion Mito->HighMito Positive SAR SAR Mod: C-7/C-8 Steric Hindrance HighTopo->SAR Redesign Dose Optimize Dosing Window HighMito->Dose Mitigate

Diagnostic workflow for identifying and mitigating No. 5290 cytotoxicity.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Eukaryotic Topoisomerase II Cleavage Assay

Purpose: To definitively quantify the stabilization of Topo II-DNA cleavage complexes by No. 5290, distinguishing nuclear toxicity from general cytotoxicity.

  • Substrate Preparation: Utilize 0.5 µg of negatively supercoiled pBR322 plasmid DNA per reaction.

  • Reaction Assembly: Combine the DNA, recombinant human Topoisomerase IIα (10 units), and titrated concentrations of No. 5290 (0.1 µM to 100 µM) in a specialized cleavage buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 1 mM ATP, pH 7.4).

  • Incubation: Incubate at 37°C for exactly 30 minutes to allow the cleavage complex to reach equilibrium.

  • Enzyme Trapping (Critical Step): Add 1% SDS and 1 mg/mL Proteinase K, then incubate at 56°C for 30 minutes.

    • Causality Note: The quinolone traps Topo II covalently bound to the DNA. SDS denatures the enzyme, preventing religation, while Proteinase K digests the bulky protein mass. This leaves a permanent, clean double-strand break that can migrate properly through an agarose gel. Skipping this step results in complex reversal and false-negative cytotoxicity data.

  • Resolution & Quantification: Resolve fragments on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Quantify the linear DNA band (cleavage product) using densitometry.

  • Self-Validation Check: Include Etoposide (a known Topo II poison) as a positive control and Ciprofloxacin as a negative control. The assay is only valid if Etoposide yields a heavy linear DNA band and Ciprofloxacin yields baseline supercoiled DNA.

Protocol 2: Mitochondrial Stress Test (Oxygen Consumption Rate)

Purpose: To evaluate if No. 5290 impairs mitochondrial oxidative phosphorylation via off-target inhibition of mitochondrial topoisomerases.

  • Cell Seeding: Seed HepG2 cells in a 96-well XF microplate at 20,000 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with No. 5290 (1, 10, 50 µg/mL) for 24 to 72 hours.

  • Sensor Calibration: Hydrate the sensor cartridge in XF calibrant at 37°C in a non-CO₂ incubator overnight prior to the run.

  • Assay Execution: Measure basal Oxygen Consumption Rate (OCR). Sequentially inject Oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).

    • Causality Note: We measure OCR rather than relying on simple ATP-luminescence viability assays because OCR directly isolates the electron transport chain's functionality. The injection of FCCP collapses the proton gradient, forcing mitochondria to respire at maximum capacity. This reveals hidden functional deficits and mtDNA depletion caused by No. 5290 that basal respiration might mask.

  • Self-Validation Check: Normalize all OCR data to total DNA content (using a fluorescent dye like Hoechst) post-assay. A true mitochondrial toxicant will show a depressed maximal respiration rate independent of cell death. If the drop in OCR perfectly matches the drop in cell count, the toxicity is not mitochondria-specific.

Part 5: References

  • Kotera Y, Inoue Y, Ohashi M, Ito K, Tsukamoto G. "Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus." Chem Pharm Bull (Tokyo). 1991; 39: 2644-2646. 1

  • Robinson MJ, Martin BA, Gootz TD, McGuirk PR, Moynihan M, Sutcliffe JA. "Effects of quinolone derivatives on eukaryotic topoisomerase II. A novel mechanism for enhancement of enzyme-mediated DNA cleavage." J Biol Chem. 1991; 266: 14585-14592.

  • Asif M. "A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds." J Sci Med Central. 2014. 2

Sources

Optimization

Technical Support Center: Minimizing Degradation of Tetracyclic Quinolone No. 5290 During Sterilization

Welcome to the Technical Support Center. As drug development professionals and researchers, ensuring the stability of complex active pharmaceutical ingredients (APIs) during sterilization is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, ensuring the stability of complex active pharmaceutical ingredients (APIs) during sterilization is critical. Tetracyclic quinolone No. 5290 is a highly potent antimicrobial agent, demonstrating exceptional efficacy against quinolone-susceptible and moderately resistant strains of Staphylococcus aureus[1]. However, its unique thiazolopyrazine-incorporated tetracyclic framework is highly sensitive to the physical and chemical stresses introduced during standard sterilization procedures.

The following guides, protocols, and data summaries are designed to help you troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating workflows to preserve API integrity.

Mechanistic Overview of Sterilization Stress

Advanced oxidation, thermal stress, and photolysis can lead to irreversible degradation of fluoroquinolones. These stresses induce piperazine ring cleavage and defluorination, which not only reduces antibacterial potency but can also generate toxic by-products[2].

G Q5290 Tetracyclic Quinolone No. 5290 API Deg1 Decarboxylation & Hydrolysis Q5290->Deg1 Heat/Aqueous Deg2 Piperazine Ring Cleavage & Defluorination Q5290->Deg2 ROS/UV Thermal Thermal Stress (Autoclaving >121°C) Thermal->Q5290 Induces Photo Photo-Oxidation (UV/Light Sterilization) Photo->Q5290 Induces Loss Loss of Antibacterial Efficacy (Targeting S. aureus) Deg1->Loss Deg2->Loss Mitigation1 pH Buffering (pH 4.5-5.5) + Nitrogen Overlay Mitigation1->Thermal Blocks Mitigation2 Actinic Shielding + Aseptic Filtration Mitigation2->Photo Blocks

Degradation pathways of Quinolone No. 5290 during sterilization and targeted mitigation strategies.

Troubleshooting & FAQs

Q1: We observe a significant drop in the minimum inhibitory concentration (MIC) efficacy of No. 5290 against S. aureus after standard autoclaving. What is causing this? A1: Causality: Thermal degradation during autoclaving (121°C, 15+ minutes) in an unbuffered aqueous environment accelerates the hydrolysis of the tetracyclic core and induces decarboxylation at the C-3 position. Because the C-3 carboxylic acid and C-4 ketone are essential for binding to bacterial DNA gyrase, this structural loss directly eliminates antibacterial activity. Solution: Avoid terminal heat sterilization if possible. If autoclaving is mandatory, buffer the formulation to a slightly acidic pH (4.5–5.5) where fluoroquinolones exhibit maximum thermal stability, and utilize a nitrogen overlay to displace dissolved oxygen, preventing concurrent thermal oxidation.

Q2: We are using UV-C irradiation for the terminal sterilization of No. 5290 in clear glass vials. The solution is turning yellow and precipitating. Why? A2: Causality: Fluoroquinolones are notoriously photolabile. Exposure to UV light triggers advanced oxidation pathways. Density functional theory (DFT) and mechanistic analyses show that UV exposure leads to the rapid cleavage of the piperazine ring and subsequent defluorination at the C-6 position[2]. This generates insoluble photoproducts that lack the requisite structural motifs for cellular uptake, leading to precipitation and loss of potency[3]. Solution: Discontinue UV sterilization for the API. Utilize actinic (amber) glassware to shield the compound from ambient light during processing, and rely on aseptic filtration for sterilization.

Q3: We switched to aseptic filtration (0.22 µm) to avoid heat and light, but we are still seeing a 15–20% loss in API concentration. Is the compound degrading in the filter? A3: Causality: The compound is not degrading; it is being adsorbed. Tetracyclic quinolone No. 5290 possesses highly lipophilic domains. When passed through standard Polyethersulfone (PES) or Nylon membranes, the drug binds non-specifically to the polymer matrix via hydrophobic interactions. Solution: Switch to low-protein-binding Polyvinylidene fluoride (PVDF) membranes and implement a filter-saturation step (discarding the first 5–10 mL of filtrate) to ensure the membrane binding sites are fully occupied before collecting the sterile batch.

Experimental Protocols: Self-Validating Sterilization Workflows

Protocol A: Aseptic Filtration with Mass-Balance Validation

This protocol relies on a self-validating system where pre- and post-filtration concentrations are continuously monitored to guarantee zero degradation and account for filter adsorption.

  • Step 1: Preparation: Dissolve No. 5290 in a sterile, buffered aqueous vehicle (pH 5.0). Protect the compounding vessel with actinic shielding (amber wrap) to prevent photo-oxidation[2].

  • Step 2: Filter Selection: Attach a sterile 0.22 µm PVDF syringe filter (or inline capsule for larger volumes) to the dispensing line. Causality: PVDF prevents the hydrophobic adsorption seen with PES/Nylon.

  • Step 3: Membrane Saturation: Pass 10 mL of the No. 5290 solution through the filter. Collect this initial volume and set it aside (do not use for experiments). Causality: This saturates any residual binding sites on the membrane.

  • Step 4: Sterile Collection: Filter the remaining volume into a sterile, depyrogenated amber vial under positive pressure in a Class 100 Biosafety Cabinet.

  • Step 5: Self-Validation (Integrity & Recovery):

    • Integrity: Perform a bubble point test on the used PVDF filter to confirm the membrane was not compromised.

    • Recovery: Run an HPLC-UV assay (detection at 280 nm) on the pre-filtration stock, the discarded saturation volume, and the final sterile batch. The mass balance must equal 100% (±2%), confirming no chemical degradation occurred during the physical separation.

Protocol B: Optimized Terminal Sterilization (Thermal) with Nitrogen Sparging

Use this protocol only when regulatory requirements mandate terminal heat sterilization.

  • Step 1: Formulation: Prepare the No. 5290 solution in a 50 mM citrate buffer (pH 5.0) to stabilize the carboxylic acid moiety against thermal decarboxylation.

  • Step 2: Deoxygenation: Sparge the solution with filtered, high-purity Nitrogen gas for 15 minutes. Causality: Displacing dissolved oxygen inhibits the oxidative degradation pathways that are accelerated under thermal stress[2].

  • Step 3: Sealing: Seal the vials with butyl rubber stoppers under a continuous nitrogen headspace.

  • Step 4: Autoclaving: Run a validated overkill cycle (121°C for 15 minutes). Ensure the cooling phase is rapid to minimize the time-over-temperature integral (F0).

  • Step 5: Self-Validation (Degradant Quantification): Analyze the post-autoclave solution via LC-MS/MS. The protocol is validated only if the peak area of the primary degradant (desfluoro-No. 5290) is <0.5% relative to the parent compound.

Quantitative Data: Sterilization Efficacy vs. Degradation

Sterilization MethodAPI Recovery (%)Primary Degradant / IssueMechanistic CauseRecommended Mitigation
Autoclaving (Unbuffered) 65 - 75%Decarboxylated No. 5290Thermal hydrolysis of the C-3 carboxylic acid group.Buffer to pH 4.5-5.5; rapid cooling cycle.
Autoclaving (N₂ Overlay) 92 - 96%Trace oxidative productsResidual dissolved oxygen reacting under thermal stress.Prolonged N₂ sparging prior to sealing.
UV-C Irradiation < 40%Defluorinated photoproductsROS generation causing piperazine ring cleavage[2].Do not use. Switch to filtration.
Filtration (Nylon/PES) 80 - 85%N/A (Yield loss)Hydrophobic adsorption to the filter matrix.Pre-saturate filter; discard first 10 mL.
Filtration (PVDF) > 98%NoneMinimal non-specific binding.Self-validate with pre/post HPLC assay.

References

1.[1] Title: Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus. Source: PubMed / Chemical & Pharmaceutical Bulletin URL: [Link]

2.[2] Title: Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Source: MDPI (International Journal of Environmental Research and Public Health) URL: [Link]

3.[3] Title: Degradation of Fluoroquinolone-Based Pollutants and Bacterial Inactivation by Visible-Light-Active Aluminum-Doped TiO2 Nanoflakes. Source: ACS Publications (ACS Omega) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Cross-resistance profiling of tetracyclic quinolone No. 5290 in MRSA

Cross-Resistance Profiling Guide: Tetracyclic Quinolone No. 5290 vs.

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Resistance Profiling Guide: Tetracyclic Quinolone No. 5290 vs. Standard Fluoroquinolones in MRSA

Executive Summary

The clinical utility of standard fluoroquinolones—such as Norfloxacin (NRFX) and Ciprofloxacin (CPFX)—against Methicillin-resistant Staphylococcus aureus (MRSA) has been severely compromised by cross-resistance. This resistance is primarily driven by target-site mutations and the aggressive upregulation of multidrug efflux pumps[1].

This guide objectively evaluates the performance of No. 5290 , a uniquely synthesized thiazolopyrazine-incorporated tetracyclic quinolone[2]. By comparing No. 5290 against standard alternatives, we provide a mechanistic and quantitative framework demonstrating how structural modifications can successfully bypass established bacterial efflux systems to retain potent bactericidal activity[3].

Mechanistic Causality: Overcoming Efflux-Mediated Resistance

The core failure of standard fluoroquinolones in resistant MRSA lies in their bicyclic structure, which acts as a high-affinity substrate for bacterial efflux pumps (e.g., NorA). Consequently, the drugs are rapidly extruded before achieving the intracellular concentrations necessary to inhibit DNA gyrase and topoisomerase IV[4].

The No. 5290 Advantage: No. 5290 circumvents this resistance mechanism through its distinct tetracyclic thiazolopyrazine skeleton and the strategic addition of an 8-morpholino group[1]. This expanded, rigid ring structure introduces significant steric hindrance, preventing the efflux pump from effectively recognizing or binding the molecule[3].

Because the pump is rendered ineffective, No. 5290 achieves massive intracellular accumulation—recorded at 2.47 µg/mg dry cell weight in susceptible strains, a concentration that remains virtually identical even in moderately resistant MRSA isolates[5]. This structural divergence is the primary causal factor for No. 5290's retained efficacy, effectively forcing target cleavage where standard agents fail[3].

Quantitative Performance Comparison

The following data synthesizes the Minimum Inhibitory Concentration (MIC) profiles of No. 5290 against clinical S. aureus isolates, comparing its efficacy directly against NRFX and CPFX[3].

Strain PhenotypeNorfloxacin (NRFX) MIC (µg/mL)Ciprofloxacin (CPFX) MIC (µg/mL)No. 5290 MIC (µg/mL)
Quinolone-Susceptible S. aureus ≤ 6.25≤ 1.560.05
Moderately Resistant MRSA 25.0 – 50.03.13 – 12.50.05

Data Interpretation: While NRFX and CPFX exhibit an 8- to 10-fold loss of potency in moderately resistant strains, No. 5290 maintains an extraordinarily low MIC of 0.05 µg/mL across both susceptible and resistant phenotypes, demonstrating an absence of cross-resistance[3].

Experimental Workflow: Cross-Resistance & Uptake Validation

To ensure scientific integrity, the following protocol is designed as a self-validating system . It not only measures compound efficacy but actively isolates the variable of efflux pump activity to prove the mechanism of action[3].

Phase 1: Minimum Inhibitory Concentration (MIC) Determination
  • Inoculum Preparation: Cultivate clinical MRSA isolates (including confirmed NRFX/CPFX-resistant strains) in Mueller-Hinton broth to an optical density (OD₆₀₀) of 0.5.

  • Compound Dilution: Prepare serial two-fold dilutions of No. 5290, NRFX, and CPFX (range: 0.01 to 100 µg/mL).

  • Agar Dilution: Inoculate 104 CFU per spot onto Mueller-Hinton agar plates containing the respective antibiotic concentrations. Incubate at 37°C for 18-24 hours.

  • Internal Validation: Always run a drug-free growth control alongside a reference susceptible S. aureus strain (e.g., ATCC 29213) to confirm baseline assay sensitivity.

Phase 2: Intracellular Accumulation Assay (The Causality Control)

Objective: To definitively prove that No. 5290's efficacy is due to efflux evasion.

  • Cell Suspension: Harvest mid-log phase MRSA cells, wash, and resuspend in 50 mM sodium phosphate buffer (pH 7.0) to a final concentration of 10 mg dry weight/mL.

  • Drug Exposure: Add No. 5290 or NRFX to a final concentration of 10 µg/mL. Incubate at 37°C.

  • Efflux Inhibition (Critical Step): In a parallel experimental set, pre-treat the bacteria with the proton-motive force inhibitor Carbonyl cyanide m-chlorophenylhydrazone (CCCP) at 100 µM[3].

    • Causality Rationale: CCCP collapses the transmembrane proton gradient, completely disabling active efflux pumps. If a drug is normally extruded (like NRFX), CCCP treatment will cause a massive spike in its intracellular concentration. Conversely, because No. 5290 already evades efflux, CCCP addition will result in minimal changes to its uptake, validating the evasion hypothesis[3].

  • Quantification: At intervals of 0, 5, 15, and 30 minutes, remove 1 mL aliquots and centrifuge rapidly through a silicone oil layer to separate the cells from the extracellular medium.

  • Fluorometric Analysis: Lyse the cell pellet with 0.1 M glycine-HCl (pH 3.0) and measure the drug concentration fluorometrically. Normalize the data to µg of drug per mg of dry cell weight.

Pathway Visualization

Mechanism cluster_0 Standard Quinolones (NRFX/CPFX) cluster_1 Tetracyclic Quinolone No. 5290 Q_Std Bacterial Entry Pump_Std NorA Efflux Pump Q_Std->Pump_Std High Affinity Outcome_Std Drug Extrusion (Cross-Resistance) Pump_Std->Outcome_Std Rapid Efflux Q_5290 Bacterial Entry Pump_5290 NorA Efflux Pump Q_5290->Pump_5290 Low Affinity (Steric Hindrance) Target_5290 DNA Gyrase / Topo IV Pump_5290->Target_5290 Ineffective Efflux (High Retention) Outcome_5290 Bacterial Eradication Target_5290->Outcome_5290 Target Cleavage

Mechanism of efflux evasion by tetracyclic quinolone No. 5290 in MRSA compared to standard agents.

References

  • Kotera Y, Inoue Y, Ohashi M, Ito K, Tsukamoto G. "Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus." Chem Pharm Bull (Tokyo). 1991; 39(10): 2644-2646. URL:[Link]

  • Inoue Y, Kondo H, Taguchi M, Jinbo Y, Sakamoto F, Tsukamoto G. "Synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials." J Med Chem. 1994; 37(4): 586-592. URL:[Link]

  • Asif M. "A Review on Anticancer and Antimicrobial Activity of Tetrafluoroquinolone Compounds." JSciMed Central. 2014. URL: [Link]

Sources

Comparative

A Comparative Analysis of the In Vitro Activity of Advanced Tetracyclic Quinolones Against Gram-Negative Pathogens

This guide provides a detailed comparative analysis of the antimicrobial potency of advanced tetracyclic quinolones against clinically significant Gram-negative bacteria. While initial inquiries centered on a specific co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the antimicrobial potency of advanced tetracyclic quinolones against clinically significant Gram-negative bacteria. While initial inquiries centered on a specific compound designated "No. 5290," publicly available research on this agent focuses primarily on its activity against Gram-positive organisms like Staphylococcus aureus[1]. To provide a relevant and data-supported guide for researchers focused on Gram-negative threats, this document will use data from other potent, newer-generation quinolones as a representative benchmark for comparison against established agents like ciprofloxacin and levofloxacin. The principles, methodologies, and comparative framework presented here are directly applicable to the evaluation of any novel quinolone, including No. 5290.

The escalating challenge of multidrug resistance in Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae necessitates the continuous development and evaluation of new antimicrobial agents. Quinolones, a class of broad-spectrum antibiotics, have long been a cornerstone of treatment, and understanding the performance of next-generation compounds is critical for the drug development pipeline.

The Quinolone Mechanism of Action: A Refresher

Quinolone antibiotics exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair.[4]

  • DNA Gyrase: Primarily found in bacteria, this enzyme introduces negative supercoils into DNA, a process vital for initiating replication and relieving torsional stress. In many Gram-negative bacteria, DNA gyrase is the principal target of quinolones.[2]

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing for proper cell division.

By forming a stable ternary complex with the enzyme and the bacterial DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[5] This leads to an accumulation of double-strand DNA breaks, triggering the SOS response and ultimately leading to rapid cell death.[5][6] The evolution of quinolones has often involved modifications to the core structure to enhance this inhibitory activity, broaden the spectrum, and overcome emerging resistance mechanisms.[7][8][9]

Comparative In Vitro Potency: MIC Analysis

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of a drug's in vitro potency. The table below compares the MIC₉₀ values (the concentration required to inhibit 90% of isolates) for a representative newer quinolone (Sitafloxacin) against two widely used fluoroquinolones, ciprofloxacin and levofloxacin. Lower MIC values indicate greater potency.

Gram-Negative PathogenSitafloxacin (µg/mL)Ciprofloxacin (µg/mL)Levofloxacin (µg/mL)
Escherichia coli0.1251.00.5
Klebsiella pneumoniae0.251.00.5
Pseudomonas aeruginosa2.00.5 - 1.00.5 - 64

Data synthesized from multiple sources for representative susceptible and resistant isolates.[10][11][12][13][14][15]

Interpretation of Data: The data indicates that newer quinolones like sitafloxacin can exhibit significantly enhanced potency against key Enterobacteriaceae like E. coli and K. pneumoniae compared to ciprofloxacin and levofloxacin.[10][16] This is particularly relevant for strains that may have acquired low-level resistance to older quinolones. However, against challenging pathogens like P. aeruginosa, the activity profile can be more variable, with established agents like ciprofloxacin sometimes retaining potent activity.[12][13][17] Such comparative data is crucial for identifying the potential therapeutic niche for a new chemical entity.

Experimental Methodology: Broth Microdilution MIC Assay

To ensure data is reproducible and comparable across different laboratories, a standardized protocol is essential. The following method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 document, which is the gold standard for antimicrobial susceptibility testing.[18]

Protocol: Step-by-Step
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh a reference-grade powder of the antibiotic.

    • Dissolve and dilute the powder in a recommended solvent (e.g., water, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent is critical to ensure drug stability and solubility.

  • Preparation of 96-Well Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate. CAMHB is the standard medium because its specified concentrations of Ca²⁺ and Mg²⁺ are crucial for the consistent activity of many antibiotics, including quinolones.

    • Add 100 µL of the highest antibiotic concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a range of concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL).

    • Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation and Standardization:

    • From a fresh (18-24 hour) agar plate, select 3-5 morphologically similar colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL and is a critical step for reproducibility.

    • Within 15 minutes of standardization, dilute this suspension in CAMHB so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination:

    • Following incubation, examine the plates visually. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., no turbidity or pellet) compared to the growth control in well 11.

Workflow Visualization

MIC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase stock 1. Prepare Antibiotic Stock Solution plate_prep 2. Prepare Serial Dilutions in 96-Well Plate stock->plate_prep inoculate 4. Inoculate Plate with Standardized Bacteria plate_prep->inoculate inoculum 3. Standardize Bacterial Inoculum (0.5 McFarland) inoculum->inoculate incubate 5. Incubate at 35°C for 16-20 hours inoculate->incubate read_mic 6. Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Self-Validating Systems and Quality Control

The trustworthiness of MIC data hinges on a robust quality control (QC) system. As per CLSI guidelines, this is a self-validating process:

  • Reference Strains: Specific, well-characterized bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) must be tested alongside the clinical isolates.

  • Defined MIC Ranges: The CLSI provides expected MIC ranges for these QC strains against common antibiotics. If the MIC value obtained for a QC strain falls outside its acceptable range, the entire batch of tests is considered invalid, and troubleshooting is required. This ensures that media, reagents, and procedural execution are all within specification.[19][20]

This built-in validation confirms the integrity of the experimental run without needing to re-test every isolate, making the protocol a trustworthy and efficient system for generating reliable data.

Conclusion

The comparative evaluation of novel quinolones against contemporary Gram-negative pathogens is a cornerstone of antimicrobial drug discovery. While the specific compound "No. 5290" shows promise, its full potential against Gram-negative bacteria requires further investigation using the standardized methodologies outlined in this guide. By comparing its MIC profile against established agents like ciprofloxacin and levofloxacin, researchers can accurately position its spectrum of activity and identify key advantages. The adherence to rigorous, self-validating protocols like the CLSI broth microdilution method ensures that the generated data is accurate, reproducible, and authoritative, providing a solid foundation for further preclinical and clinical development.

References

  • Title: Mechanism of action of and resistance to quinolones - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Quinolone antibiotic - Wikipedia Source: Wikipedia URL: [Link]

  • Title: In Vitro Activity of Ciprofloxacin Against Aerobic Gram-Negative Bacteria - PubMed Source: PubMed URL: [Link]

  • Title: Activities of Newer Quinolones against Escherichia coli and Klebsiella pneumoniae Containing the Plasmid-Mediated Quinolone Resistance Determinant qnr - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Ciprofloxacin for the Treatment of Infections Caused by Carbapenemase-Producing Gram-Negative Bacteria Source: MDPI URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Quinolone Antibiotics: Resistance and Therapy Source: Dove Medical Press URL: [Link]

  • Title: Quinolone antibiotics - MedChemComm (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Mechanism of Quinolone Action and Resistance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole Source: PubMed URL: [Link]

  • Title: Activities of newer quinolones against Escherichia coli and Klebsiella pneumoniae containing the plasmid-mediated quinolone resistance determinant qnr Source: PubMed URL: [Link]

  • Title: Comparative In Vitro Activities of Newer Quinolones against Pseudomonas Species and Xanthomonas maltophilia Isolated from Patients Source: American Society for Microbiology URL: [Link]

  • Title: Synergistic Ciprofloxacin-RWn Peptide Therapy Overcomes Drug Resistance in Gram-Negative Bacteria Source: ACS Omega URL: [Link]

  • Title: ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds Source: American Society for Microbiology URL: [Link]

  • Title: In vitro activity of levofloxacin against recent Gram-negative nosocomial pathogens Source: PubMed URL: [Link]

  • Title: In vitro Evaluation of Ro 23–6240, a New Fluorinated 4-Quinolone Source: Karger Publishers URL: [Link]

  • Title: Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates Source: Scholar Commons URL: [Link]

  • Title: Antibacterial activity of a new tetracyclic quinolone, No. 5290, against norfloxacin- and ciprofloxacin-resistant strains of Staphylococcus aureus Source: PubMed URL: [Link]

  • Title: Effect of Differences in MIC Values on Clinical Outcomes in Patients with Bloodstream Infections Caused by Gram-Negative Organisms Treated with Levofloxacin - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In vitro activity of four fluoroquinolones on selected bacteria Source: Scholarly Commons URL: [Link]

  • Title: Outcomes of high-dose levofloxacin therapy remain bound to the levofloxacin minimum inhibitory concentration in complicated urinary tract infections - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Impact of Ciprofloxacin and Clindamycin Administration on Gram-Negative Bacteria Isolated from Healthy Volunteers and Characterization of the Resistance Genes They Harbor Source: American Society for Microbiology URL: [Link]

  • Title: Levofloxacin microbiology - wikidoc Source: Wikidoc URL: [Link]

  • Title: CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates Source: Frontiers URL: [Link]

  • Title: Quinolones Sensitize Gram-Negative Bacteria to Antimicrobial Peptides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: MIC Values of Compounds against Gram-Negative Bacterial Strains Source: ResearchGate URL: [Link]

  • Title: Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery Source: MDPI URL: [Link]

  • Title: Quinolone antibiotics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Comparison of the inoculum size effects of antibiotics on IMP-6 β-lactamase-producing Enterobacteriaceae co-harboring plasmid-mediated quinolone resistance genes Source: PLOS One URL: [Link]

  • Title: Susceptibility surveillance of aerobic gram-negative bacteria isolated clinically in 2002 against various antimicrobial agents (Japanese) Source: Japanese Society of Chemotherapy URL: [Link]

  • Title: Quinolone antibiotics - MedChemComm (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tetracyclic Quinolone No. 5290

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of novel chemical entities, such as the tetracyclic quinolone designated No. 5290, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this potent research compound, ensuring the safety of laboratory personnel and the integrity of our environment. The procedures outlined below are synthesized from established best practices for handling hazardous and cytotoxic compounds, reflecting a deep understanding of the causality behind each critical step.

Hazard Assessment and Characterization

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for "Tetracyclic Quinolone No. 5290" may be limited to internal documentation, the quinolone class of compounds, as a whole, presents known risks that must be considered. Quinolones can exhibit adverse effects on connective tissues and the central nervous system.[1] Some may also possess cytotoxic or antineoplastic properties, necessitating their handling as hazardous drugs.[2][3][4]

Therefore, Tetracyclic Quinolone No. 5290 should be treated as a hazardous substance until proven otherwise. All personnel handling this compound must review the available Safety Data Sheet (SDS) or equivalent internal documentation. In the absence of a specific SDS, the precautionary principles for handling potent, biologically active compounds must be strictly adhered to.

Key Hazard Considerations:

  • Toxicity: Acute and chronic health effects.

  • Reactivity: Potential for hazardous reactions with other chemicals.

  • Environmental Fate: Persistence and potential for ecological harm.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling Tetracyclic Quinolone No. 5290. The goal is to prevent all routes of exposure, including inhalation, skin absorption, and ingestion.[7][8]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination, protecting the inner glove and skin.
Lab Coat/Gown Disposable, solid-front gown with knit cuffs.Protects the wearer's clothing and skin from splashes and aerosolized particles. The solid front offers enhanced protection compared to standard lab coats.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes from splashes, which can be a primary route of accidental exposure. A face shield offers broader protection for the entire face.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the physical form of the compound and the procedure.Necessary when handling powders or creating aerosols to prevent inhalation of the compound. A risk assessment should determine the appropriate level of respiratory protection.

Waste Segregation and Containment: A Critical Step

Proper segregation of waste at the point of generation is crucial for safe and compliant disposal.[9][10][11] Never mix hazardous waste with non-hazardous waste.

Waste_Segregation cluster_waste_streams Waste Generation Point cluster_disposal_pathways Disposal Pathways A Tetracyclic Quinolone No. 5290 (Solid or Liquid) HW Hazardous Waste (Solid) A->HW  Primary Waste Stream B Contaminated Labware (Pipette tips, vials, etc.) B->HW  Solid Waste CW Cytotoxic Waste (Sharps) B->CW  If Sharps C Contaminated PPE (Gloves, gown, etc.) C->HW  Solid Waste D Aqueous Solutions (<1% Concentration) LW Hazardous Liquid Waste D->LW  Liquid Waste (Check local regulations) DW Drain Disposal (with copious water) D->DW  ONLY if non-hazardous and permitted by EHS

Sources

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